P-gp inhibitor 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H49N3O3 |
|---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |
InChI |
InChI=1S/C36H49N3O3/c1-31(2)26-10-13-36(7)28(34(26,5)12-11-27(31)41)25(40)19-23-24-20-33(4,15-14-32(24,3)16-17-35(23,36)6)30-38-29(39-42-30)22-9-8-18-37-21-22/h8-9,18-19,21,24,26-28,41H,10-17,20H2,1-7H3/t24-,26-,27-,28+,32+,33-,34-,35+,36+/m0/s1 |
InChI Key |
QKLJZFXTTQOKAL-YEXYTOCPSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C6=NC(=NO6)C7=CN=CC=C7 |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C6=NC(=NO6)C7=CN=CC=C7)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
P-Glycoprotein Inhibitor 17 (Compound 2g): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and affects the pharmacokinetics of numerous drugs. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance drug efficacy. This technical guide provides an in-depth overview of the mechanism of action of P-gp inhibitor 17, also known as compound 2g, a novel and potent inhibitor that directly targets the transmembrane domain of P-gp. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and illustrates its mechanism and relevant workflows through detailed diagrams.
Core Mechanism of Action: Direct Transmembrane Domain Interaction
This compound (compound 2g) exerts its inhibitory effect through direct, non-covalent interaction with the transmembrane domains (TMDs) of P-glycoprotein. Molecular docking studies have revealed that compound 2g binds within the large, hydrophobic drug-binding pocket located at the interface of the TMDs. This binding is stabilized by a network of hydrophobic interactions and hydrogen bonds with key amino acid residues within the pocket.
By occupying this central binding cavity, this compound competitively inhibits the binding of P-gp substrates, such as chemotherapeutic drugs and other xenobiotics. This steric hindrance prevents the substrate from accessing its binding site, thereby blocking the initial step of the transport cycle. Consequently, the ATP-dependent conformational changes required for substrate efflux are not initiated, leading to the intracellular accumulation of P-gp substrates. This direct interaction with the TMD is a key feature of its mechanism, distinguishing it from inhibitors that may interfere with ATP binding or hydrolysis at the nucleotide-binding domains (NBDs).
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound (compound 2g) in reversing P-gp-mediated multidrug resistance.
Table 1: Reversal of Doxorubicin Resistance in KB-8-5 Cells
| Parameter | Value | Cell Line | Concentration of Compound 2g |
| Fold Enhancement of Doxorubicin Cytotoxicity | 2.3-fold | KB-8-5 (P-gp overexpressing) | 5 µM |
Table 2: Inhibition of P-gp Efflux Activity in KB-8-5 Cells
| Parameter | Value | Cell Line | Concentration of Compound 2g | Substrate |
| Fold Increase in Intracellular Accumulation | 2.3-fold | KB-8-5 (P-gp overexpressing) | 5 µM | Rhodamine 123 |
Note: A specific IC50 value for the direct inhibition of P-gp by compound 2g has not been reported in the reviewed literature. The provided data demonstrates the functional reversal of P-gp-mediated drug resistance.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for assessing the ability of this compound to sensitize multidrug-resistant cancer cells to a cytotoxic P-gp substrate (e.g., doxorubicin).
Materials:
-
P-gp overexpressing cell line (e.g., KB-8-5) and its parental sensitive cell line
-
Complete cell culture medium
-
This compound (compound 2g)
-
P-gp substrate cytotoxic drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of the cytotoxic drug in culture medium.
-
Prepare solutions of the cytotoxic drug in combination with a fixed, non-toxic concentration of this compound (e.g., 5 µM).
-
Prepare a solution of this compound alone at the same fixed concentration to assess its intrinsic cytotoxicity.
-
Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plates for a further 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 values (the concentration of cytotoxic drug that inhibits cell growth by 50%) in the presence and absence of this compound. The fold enhancement of cytotoxicity is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of the inhibitor.
P-gp Substrate Accumulation (Rhodamine 123 Assay by Flow Cytometry)
This protocol measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., KB-8-5)
-
Complete cell culture medium
-
This compound (compound 2g)
-
Rhodamine 123 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture P-gp overexpressing cells to 70-80% confluency. Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound at the desired concentration (e.g., 5 µM) to the test samples. Include a positive control (e.g., verapamil) and an untreated control. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add rhodamine 123 to all tubes to a final concentration of 1 µg/mL. Incubate for 60 minutes at 37°C in the dark.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Flow Cytometry Analysis: Resuspend the cell pellets in 500 µL of PBS. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer, typically with an excitation wavelength of 488 nm and emission detected at ~530 nm (FITC channel).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. The increase in rhodamine 123 accumulation is calculated as the ratio of the MFI of the inhibitor-treated cells to the MFI of the untreated cells.
Molecular Docking
This protocol outlines a general workflow for in silico prediction of the binding interaction between this compound and P-glycoprotein.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Protein structure visualization software (e.g., PyMOL, UCSF Chimera)
Procedure:
-
Protein Preparation:
-
Obtain a high-resolution 3D structure of human P-glycoprotein from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.
-
Define the binding site (grid box) encompassing the known drug-binding pocket within the transmembrane domains.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound (compound 2g).
-
Perform energy minimization of the ligand structure using a suitable force field.
-
Assign partial charges to the ligand atoms.
-
-
Molecular Docking:
-
Perform the docking calculation using the prepared protein and ligand structures. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site.
-
The docking program will score the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most probable binding mode.
-
Visualize the protein-ligand complex to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the P-gp binding pocket.
-
Compare the predicted binding mode with experimental data if available.
-
Mandatory Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of this compound (compound 2g) action.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Rhodamine 123 accumulation assay.
Logical Relationships
Caption: Logical flow of P-gp inhibition by compound 2g.
In Vitro Characterization of Novel P-gp Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential in vitro methodologies for the characterization of novel P-glycoprotein (P-gp) inhibitors. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2] The identification and characterization of potent and specific P-gp inhibitors are therefore of significant interest in drug discovery and development.
Core Principles of P-gp Inhibition Assays
The in vitro characterization of P-gp inhibitors typically involves a combination of assays to elucidate the mechanism and potency of inhibition.[1] These assays can be broadly categorized as functional assays that measure the transport activity of P-gp and ATPase assays that measure the energy-dependent activity of the transporter. A multi-assay approach is recommended to comprehensively classify compounds as P-gp substrates or inhibitors.[1]
Key In Vitro Experimental Protocols
Detailed methodologies for the most common in vitro assays to characterize P-gp inhibitors are provided below. It is crucial to include appropriate controls, such as known P-gp substrates (e.g., verapamil, digoxin) and inhibitors (e.g., cyclosporin A, elacridar), in each experiment.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp substrates typically stimulate ATPase activity, while inhibitors can either inhibit basal or substrate-stimulated ATPase activity.[3][4]
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp-containing membranes. A common method involves a colorimetric reaction to detect Pi.[4] Alternatively, luminescence-based assays can detect the remaining ATP.[3] The P-gp-specific ATPase activity is determined by subtracting the activity in the presence of a potent P-gp inhibitor, such as sodium orthovanadate (Na3VO4), from the total ATPase activity.[3][4]
Detailed Protocol (Colorimetric Method):
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol (DTT), 10 mM MgCl2.
-
P-gp expressing membranes (e.g., from Sf9 or mammalian cells overexpressing P-gp).
-
ATP solution: 100 mM in assay buffer.
-
Test compound and control inhibitor/stimulator solutions (e.g., verapamil as a stimulator) in an appropriate solvent (e.g., DMSO).
-
Sodium orthovanadate (Na3VO4) solution: 100 mM in water.
-
Stopping solution: 10% sodium dodecyl sulfate (SDS).
-
Detection Reagent: Ammonium molybdate in sulfuric acid, followed by a reducing agent like stannous chloride or ascorbic acid.
-
-
Assay Procedure:
-
Thaw P-gp membranes on ice and dilute to the desired concentration in cold assay buffer.
-
In a 96-well plate, add 20 µL of assay buffer, 20 µL of test compound/control at various concentrations, and 20 µL of diluted P-gp membranes.
-
Include control wells:
-
Basal activity: No test compound.
-
Stimulated activity: With a known P-gp substrate (e.g., verapamil).
-
Inhibited control: With Na3VO4 to determine non-P-gp dependent ATPase activity.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM ATP solution to all wells.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 10% SDS solution.
-
Add 150 µL of the detection reagent to each well.
-
Incubate at room temperature for 10-20 minutes for color development.
-
Measure the absorbance at a wavelength between 600-700 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
Determine the P-gp specific ATPase activity by subtracting the activity in the presence of Na3VO4.
-
Plot the percentage of inhibition of stimulated ATPase activity against the logarithm of the test compound concentration to determine the IC50 value.
-
Calcein-AM Efflux Assay
This is a widely used fluorescence-based assay to assess P-gp mediated efflux.
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily diffuses into cells.[5] Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. Calcein itself is a substrate for P-gp and is actively transported out of cells expressing the transporter.[5][6] Inhibition of P-gp leads to the intracellular accumulation of calcein, resulting in an increased fluorescence signal.[5]
Detailed Protocol:
-
Cell Culture:
-
Use a cell line overexpressing P-gp (e.g., MDCK-MDR1, K562/ADR) and a corresponding parental cell line with low P-gp expression as a control.
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Prepare Reagents:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Calcein-AM stock solution: 1 mM in anhydrous DMSO.
-
Working solution of Calcein-AM: Dilute the stock solution in assay buffer to a final concentration of 0.25-1 µM.
-
Test compound and control inhibitor solutions at various concentrations in assay buffer.
-
-
Assay Procedure:
-
Wash the cells twice with assay buffer.
-
Add the test compound or control inhibitor solutions to the respective wells and pre-incubate at 37°C for 15-30 minutes.
-
Add the Calcein-AM working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular calcein-AM.
-
Add fresh assay buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the fluorescence in the absence of the compound (control) and in the presence of a potent P-gp inhibitor (maximal inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Rhodamine 123 Accumulation/Efflux Assay
This is another common fluorescence-based assay to measure P-gp activity.
Principle: Rhodamine 123 is a fluorescent dye that is a substrate of P-gp.[8] In cells overexpressing P-gp, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.[9]
Detailed Protocol:
-
Cell Culture:
-
As with the calcein-AM assay, use a P-gp overexpressing cell line and its parental counterpart.
-
Seed cells in a 96-well plate or prepare cell suspensions for flow cytometry.
-
-
Prepare Reagents:
-
Assay Buffer: HBSS or serum-free medium.
-
Rhodamine 123 stock solution: 1 mg/mL in DMSO.
-
Working solution of Rhodamine 123: Dilute the stock solution in assay buffer to a final concentration of 1-5 µM.
-
Test compound and control inhibitor solutions at various concentrations in assay buffer.
-
-
Assay Procedure (Accumulation):
-
Wash the cells twice with assay buffer.
-
Add the test compound or control inhibitor solutions to the respective wells and pre-incubate at 37°C for 15-30 minutes.
-
Add the rhodamine 123 working solution to all wells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells three times with ice-cold assay buffer.
-
Lyse the cells or measure the fluorescence directly using a fluorescence microplate reader (excitation ~485 nm, emission ~529 nm) or a flow cytometer.
-
-
Assay Procedure (Efflux):
-
Load the cells with rhodamine 123 by incubating with the working solution for 30-60 minutes at 37°C.
-
Wash the cells twice with fresh, pre-warmed assay buffer to remove extracellular rhodamine 123.
-
Add assay buffer containing the test compound or control inhibitor at various concentrations.
-
Incubate at 37°C for an additional 30-60 minutes to allow for efflux.
-
Wash the cells with ice-cold assay buffer and measure the remaining intracellular fluorescence as described above.
-
-
Data Analysis:
-
For accumulation assays, calculate the percentage increase in fluorescence in the presence of the inhibitor.
-
For efflux assays, calculate the percentage of inhibition of efflux.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Data Presentation: Summarizing Quantitative Data
The inhibitory potency of novel compounds should be quantified and presented in a clear, tabular format to allow for easy comparison. The half-maximal inhibitory concentration (IC50) is a key parameter.
Table 1: In Vitro Inhibitory Potency (IC50) of Novel P-gp Inhibitors Compared to Reference Compounds
| Compound | P-gp ATPase Inhibition IC50 (µM) | Calcein-AM Efflux Inhibition IC50 (µM) | Rhodamine 123 Accumulation IC50 (µM) |
| Novel Inhibitor 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Novel Inhibitor 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Verapamil | [Example Value: 5.0 - 15.0] | [Example Value: 1.0 - 10.0] | [Example Value: 0.5 - 5.0] |
| Cyclosporin A | [Example Value: 0.1 - 1.0] | [Example Value: 0.5 - 2.0] | [Example Value: 0.1 - 1.5] |
| Elacridar (GF120918) | [Example Value: 0.01 - 0.1] | [Example Value: 0.02 - 0.2] | [Example Value: 0.05] |
Note: The provided example values are illustrative and can vary depending on the specific experimental conditions and cell lines used.[9][10]
Mandatory Visualizations
Signaling Pathways Regulating P-gp Expression
Several signaling pathways are known to regulate the expression of P-gp (encoded by the ABCB1 gene). Understanding these pathways can provide insights into potential strategies for modulating P-gp expression. Key pathways include the PI3K/Akt/NF-κB and MAPK pathways.[11]
Caption: Signaling pathways involved in the transcriptional regulation of P-gp.
Experimental Workflow for In Vitro P-gp Inhibitor Screening
A logical workflow is essential for the efficient screening and characterization of novel P-gp inhibitors.
Caption: A typical workflow for the in vitro screening of novel P-gp inhibitors.
Mechanism of P-gp Mediated Efflux and Inhibition
This diagram illustrates the fundamental mechanism of P-gp function and how inhibitors interfere with this process.
References
- 1. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. scribd.com [scribd.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
P-gp Inhibitor Target Binding Site Analysis: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the target binding sites for P-glycoprotein (P-gp) inhibitors. P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a critical membrane transporter responsible for the efflux of a wide variety of xenobiotics from cells.[1][2][3] Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy.[2][4][5] Consequently, the development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the therapeutic outcomes of various drugs.[6][7] This guide is intended for researchers, scientists, and drug development professionals actively working in this field.
P-glycoprotein Structure and Binding Sites
P-glycoprotein is a 170 kDa transmembrane glycoprotein composed of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[2][8] The two TMDs form a large, polyspecific drug-binding pocket within the cell membrane, characterized by its flexibility and hydrophobicity.[1][2] This promiscuous nature allows P-gp to recognize and transport a vast array of structurally diverse substrates.[1][9]
The drug-binding pocket is lined with numerous aromatic and hydrophobic amino acid residues.[1] Cryo-electron microscopy (cryo-EM) and X-ray crystallography structures of P-gp in complex with various inhibitors have revealed that inhibitors often bind in pairs within this central pocket.[1] For instance, the third-generation inhibitor zosuquidar has been shown to bind with a 2:1 stoichiometry to P-gp.[1] Key residues involved in inhibitor binding often include tyrosine, phenylalanine, and tryptophan, which can form hydrophobic and aromatic stacking interactions with the ligand.[1][10] While hydrophobic interactions are predominant, hydrogen bonds can also play a role in ligand recognition, as seen with the quinoline moiety of zosuquidar and Tyr953.[1]
In contrast to the transmembrane drug-binding domains (DBDs), the cytoplasmic NBDs are responsible for ATP hydrolysis, which powers the conformational changes required for substrate efflux.[9][11][12] While most clinically evaluated P-gp inhibitors have targeted the DBDs, the NBDs represent an alternative and promising target for inhibition.[4][13] Inhibitors targeting the NBDs aim to interfere with ATP binding or hydrolysis, thereby preventing the energy-dependent transport cycle.[6][11]
Quantitative Data on P-gp Inhibitors
The following table summarizes the inhibitory activities of several P-gp inhibitors as reported in the literature. This data provides a comparative basis for evaluating the potency of different compounds.
| Compound/Inhibitor | Assay Type | IC50 Value | Reference |
| Compound 6 | Membrane-based ATPase activity | < 5 µM | [1] |
| Zosuquidar | Reference drug in ATPase assay | Not specified | [1] |
| Nb592 (nanobody) | Basal ATPase activity | 90 ± 5% inhibition at 7.5 µM | [12] |
| Various novel inhibitors | Reversal of MDR in DU145-TXR cells | Not specified | [4] |
Experimental Protocols
Membrane-Based ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of a test compound. Inhibition of ATPase activity is a hallmark of P-gp inhibitors.
Methodology:
-
Preparation of P-gp-rich membranes: P-gp-overexpressing cell lines (e.g., Sf9 cells infected with baculovirus carrying the ABCB1 gene) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by ultracentrifugation.
-
ATPase Assay:
-
The membrane preparation is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of Mg-ATP.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 20 minutes).
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., using malachite green).
-
-
Data Analysis: The rate of ATP hydrolysis is plotted against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce P-gp's ATPase activity by 50%.
Cell-Based Transport Assay (Calcein-AM Efflux Assay)
This assay assesses the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate from living cells.
Methodology:
-
Cell Culture: P-gp-overexpressing cells (e.g., A2780-ADR ovarian cancer cells or DU145-TXR prostate cancer cells) and their parental non-overexpressing counterparts are seeded in 96-well plates.[4]
-
Inhibitor Incubation: The cells are pre-incubated with the test compound at various concentrations for a specified time (e.g., 1 hour).
-
Substrate Loading: The non-fluorescent calcein-AM, a P-gp substrate, is added to the cells. Calcein-AM readily enters cells and is cleaved by intracellular esterases to the fluorescent calcein, which is also a P-gp substrate.
-
Efflux and Measurement: In P-gp-overexpressing cells, calcein is actively pumped out, resulting in low intracellular fluorescence. In the presence of an effective P-gp inhibitor, efflux is blocked, leading to the accumulation of calcein and a corresponding increase in fluorescence.
-
Data Analysis: The intracellular fluorescence is measured using a fluorescence plate reader. The increase in fluorescence in the presence of the inhibitor is indicative of P-gp inhibition.
Molecular Docking
Computational docking studies are used to predict the binding mode of inhibitors within the P-gp binding site and to estimate their binding affinity.
Methodology:
-
Protein and Ligand Preparation: A high-resolution 3D structure of P-gp (e.g., from the Protein Data Bank) is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. The 3D structure of the inhibitor is generated and optimized.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the inhibitor within the P-gp binding pocket.[1][11]
-
Scoring and Analysis: The docking poses are scored based on their predicted binding energy. The lowest energy poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and specific amino acid residues in the binding site.[1]
Visualizations
P-gp Efflux Cycle
Caption: The ATP-dependent efflux cycle of P-glycoprotein.
P-gp Inhibitor Screening Workflow
Caption: A typical workflow for the discovery and validation of P-gp inhibitors.
Mechanisms of P-gp Inhibition
Caption: Different mechanisms by which small molecules can inhibit P-gp function.[3]
References
- 1. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.aboutscience.eu [journals.aboutscience.eu]
- 6. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 7. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Screening for Inhibitors of P-Glycoprotein That Target the Nucleotide Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of P-glycoprotein reveal its conformational flexibility and an epitope on the nucleotide-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
An In-depth Guide to the Selectivity Profiling of P-glycoprotein Inhibitors Against ABC Transporters
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies used to determine the selectivity profile of P-glycoprotein (P-gp) inhibitors against other clinically relevant ATP-binding cassette (ABC) transporters. Due to the absence of publicly available data for a specific molecule designated "P-gp inhibitor 17," this document will serve as a detailed framework, utilizing illustrative data and standardized protocols to guide researchers in performing and interpreting such studies.
Introduction to ABC Transporters and the Importance of Selectivity
P-glycoprotein (P-gp, or MDR1/ABCB1) is a critical membrane transporter that functions as an ATP-dependent efflux pump, actively extruding a wide variety of xenobiotics from cells.[1][2] This activity plays a significant role in limiting drug absorption, distribution to sanctuary sites like the brain, and cellular accumulation in target tissues.[1][2][3] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR) to chemotherapeutic agents.[3][4][5]
While inhibiting P-gp can be a valuable strategy to overcome MDR and improve drug efficacy, it is crucial to understand the inhibitor's activity against other ABC transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs/ABCCs).[6][7][8] These transporters also contribute to drug disposition and resistance.[6][7][8] A selective P-gp inhibitor would be a valuable tool to probe the specific function of P-gp, whereas a non-selective inhibitor might lead to broader effects and potential drug-drug interactions.[6][8] Therefore, determining the selectivity profile of a P-gp inhibitor is a key step in its preclinical development.
Quantitative Assessment of Inhibitor Potency: A Selectivity Profile
The primary method for quantifying the inhibitory activity of a compound against a specific transporter is the determination of its IC50 value, which is the concentration of the inhibitor required to reduce the transporter's activity by 50%. A selectivity profile is established by comparing the IC50 values of the inhibitor against a panel of transporters.
Table 1: Illustrative Selectivity Profile of a Hypothetical P-gp Inhibitor
| Transporter | Probe Substrate | IC50 (µM) | Fold Selectivity (vs. P-gp) |
| P-gp (ABCB1) | Digoxin / N-methyl-quinidine | 0.05 | 1 |
| BCRP (ABCG2) | Estrone-3-sulfate | 2.5 | 50 |
| MRP1 (ABCC1) | Estradiol-17-β-glucuronide | > 50 | > 1000 |
| MRP2 (ABCC2) | Carboxy-DCFDA | 15 | 300 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Determining ABC Transporter Inhibition
A variety of in vitro assays are available to assess the inhibitory potential of a compound against ABC transporters. The most common approaches involve cell-based assays using overexpressing cell lines or membrane vesicle-based assays.[9]
A common method for assessing P-gp inhibition is the bidirectional transport assay using polarized cell monolayers, such as Caco-2 or MDCKII cells transfected with the human MDR1 gene.[3][10]
-
Test System: MDCKII-MDR1 cell monolayers grown on permeable supports (e.g., Transwell® plates).
-
Probe Substrate: A well-characterized P-gp substrate, such as Digoxin or Quinidine, is used.[1][10]
-
Methodology:
-
MDCKII-MDR1 cells are seeded onto the permeable supports and cultured until a confluent monolayer with tight junctions is formed. The integrity of the monolayer is typically confirmed by measuring the transepithelial electrical resistance (TEER).[10]
-
The probe substrate is added to either the apical (A) or basolateral (B) chamber, and the test inhibitor is added to both chambers at various concentrations.
-
The amount of probe substrate that permeates to the opposite chamber over a specific time period is quantified by LC-MS/MS or by using a radiolabeled substrate.
-
The apparent permeability (Papp) is calculated for both the A-to-B and B-to-A directions.
-
The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). A significant reduction in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.[9][10]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Similar to P-gp, BCRP inhibition can be assessed using cell-based or vesicle assays.[9][11][12]
-
Test System: Inside-out membrane vesicles prepared from cells overexpressing human BCRP (e.g., from Sf9 or HEK293 cells).[11]
-
Probe Substrate: A specific BCRP substrate, such as estrone-3-sulfate.[11][13]
-
Methodology:
-
The membrane vesicles are incubated with the probe substrate and the test inhibitor at various concentrations in the presence of ATP to initiate transport. A parallel incubation is performed with AMP instead of ATP to determine non-specific binding.[14]
-
The reaction is stopped by the addition of a cold stop solution and rapid filtration.
-
The amount of substrate accumulated within the vesicles is quantified, typically by liquid scintillation counting for radiolabeled substrates or by LC-MS/MS.
-
The ATP-dependent transport is calculated by subtracting the amount of substrate in the AMP-containing incubations from that in the ATP-containing incubations.
-
The percentage of inhibition is determined by comparing the transport in the presence of the inhibitor to the control (no inhibitor).
-
IC50 values are derived from the concentration-response curve.
-
The inhibitory activity against MRP1 is often determined using a vesicular transport assay.[14]
-
Test System: Inside-out membrane vesicles from Sf9 cells infected with a baculovirus containing the human MRP1 cDNA.
-
Probe Substrate: A known MRP1 substrate, such as estradiol-17-β-glucuronide.[15]
-
Methodology:
-
The experimental procedure is similar to the BCRP vesicle assay. Vesicles are incubated with the probe substrate, the test inhibitor, and either ATP or AMP.[14]
-
Following incubation, the vesicles are filtered and the amount of accumulated substrate is measured.
-
The ATP-dependent transport is calculated, and the percentage of inhibition at each inhibitor concentration is determined.
-
The IC50 value is calculated from the resulting concentration-response curve.
-
Visualizing Experimental Workflows and Selectivity Profiles
Diagrams are essential for clearly communicating complex experimental workflows and summarizing data. The following diagrams are generated using the DOT language for Graphviz.
Caption: General workflow for determining ABC transporter inhibition.
Caption: Visual representation of a hypothetical P-gp inhibitor's selectivity.
Conclusion
The systematic evaluation of a P-gp inhibitor's selectivity against other key ABC transporters is a fundamental component of its preclinical characterization. By employing robust and standardized in vitro assays, researchers can generate quantitative data (IC50 values) to construct a clear selectivity profile. This profile is not only crucial for understanding the compound's mechanism of action but also for predicting its potential for drug-drug interactions and off-target effects. The methodologies and visualization tools presented in this guide provide a framework for conducting and communicating these essential studies in drug development.
References
- 1. bioivt.com [bioivt.com]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. oaepublish.com [oaepublish.com]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenotech.com [xenotech.com]
- 10. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCRP Inhibition | Evotec [evotec.com]
- 12. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. evotec.com [evotec.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. High-content screening of clinically tested anticancer drugs identifies novel inhibitors of human MRP1 (ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Kinetic Analysis of P-glycoprotein Inhibition by Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential techniques and data analysis methods for characterizing the inhibitory potential of a novel compound, herein referred to as "compound 17," on the efflux transporter P-glycoprotein (P-gp). Understanding the kinetics of P-gp inhibition is crucial in drug development to predict potential drug-drug interactions and to overcome multidrug resistance in cancer therapy.[1][2][3][4][5][6]
Introduction to P-glycoprotein and Its Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells.[4][6] This protective mechanism can significantly impact the pharmacokinetics of drugs by limiting their absorption and distribution.[3][6] Inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs, which can be a therapeutic advantage in some cases, but also a cause of toxicity.[3][4][5] Therefore, a thorough kinetic analysis of any new chemical entity's interaction with P-gp is a critical step in preclinical drug development.[1]
The primary mechanisms of P-gp inhibition include:
-
Competitive inhibition: The inhibitor competes with the substrate for the same binding site on P-gp.[4]
-
Non-competitive inhibition: The inhibitor binds to a site on P-gp distinct from the substrate-binding site, causing a conformational change that reduces the transporter's activity.[4]
-
Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
This guide will detail the experimental protocols to determine the type of inhibition and the potency of "compound 17."
Experimental Protocols for P-gp Inhibition Kinetic Analysis
A multi-assay approach is recommended to comprehensively characterize the inhibitory profile of a compound against P-gp. The following are standard in vitro methods.
P-gp ATPase Activity Assay
Principle: P-gp possesses ATPase activity that is stimulated in the presence of its substrates.[7][8][9] Inhibitors of P-gp can modulate this ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[8]
Detailed Methodology:
-
Materials: P-gp-rich membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing human P-gp), MgATP, a known P-gp substrate/stimulator (e.g., verapamil), sodium orthovanadate (Na₃VO₄, a selective P-gp inhibitor), and a phosphate detection reagent.[7][8]
-
Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, and 10 mM MgCl₂).
-
Prepare serial dilutions of "compound 17" and the positive control inhibitor (e.g., cyclosporin A).
-
-
Assay Procedure:
-
In a 96-well plate, add the P-gp membrane vesicles to the reaction buffer.
-
Add the desired concentrations of "compound 17" or the control inhibitor.
-
To measure inhibition of stimulated ATPase activity, add a fixed concentration of a P-gp substrate like verapamil.[7]
-
Include control wells: no inhibitor (100% activity), and Na₃VO₄ (basal, non-P-gp ATPase activity).[7]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding MgATP to each well.
-
Incubate at 37°C for a defined period (e.g., 20-40 minutes) during which ATP is hydrolyzed.
-
Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method (e.g., with a malachite green-based reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the Na₃VO₄-treated wells to determine the P-gp-specific ATPase activity.
-
Plot the percentage of inhibition against the logarithm of the "compound 17" concentration to determine the IC50 value.
-
Calcein-AM Uptake Assay
Principle: Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that readily enters cells.[10][11] Inside the cell, it is hydrolyzed by esterases into the fluorescent, membrane-impermeable calcein.[10][11] In cells overexpressing P-gp, calcein-AM is effluxed before it can be converted, resulting in low intracellular fluorescence.[11] P-gp inhibitors block this efflux, leading to the accumulation of calcein and an increase in fluorescence.[10][11]
Detailed Methodology:
-
Materials: A cell line overexpressing human P-gp (e.g., MDCK-MDR1 or K562/MDR) and the corresponding parental cell line, cell culture medium, calcein-AM, and a positive control inhibitor (e.g., verapamil).[12][13][14]
-
Preparation:
-
Seed the cells in a 96-well, black, clear-bottom plate and culture until a confluent monolayer is formed.
-
Prepare serial dilutions of "compound 17" and the positive control inhibitor in an appropriate buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Assay Procedure:
-
Wash the cells with buffer.
-
Add the different concentrations of "compound 17" or the control inhibitor to the wells and pre-incubate at 37°C for 15-30 minutes.
-
Add a fixed concentration of calcein-AM (e.g., 0.25-1 µM) to all wells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Wash the cells with ice-cold buffer to remove extracellular calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
The fluorescence in the parental cells (lacking P-gp) represents the maximum possible signal.
-
Calculate the percent inhibition by comparing the fluorescence in the presence of "compound 17" to the control wells (with and without a maximal inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the "compound 17" concentration.
-
Bidirectional Transport Assay
Principle: This assay uses a polarized cell monolayer (e.g., Caco-2 or MDCK-MDR1) grown on a permeable support to measure the transport of a known P-gp substrate in both directions: apical to basolateral (A-to-B) and basolateral to apical (B-to-A).[15][16] For a P-gp substrate, the B-to-A transport will be significantly higher than the A-to-B transport, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2.[16] A P-gp inhibitor will reduce the B-to-A transport of the substrate.[16]
Detailed Methodology:
-
Materials: Polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1) grown on transwell inserts, a known P-gp substrate (e.g., digoxin, loperamide), and a positive control inhibitor.[16][17][18]
-
Preparation:
-
Culture the cells on the transwell inserts until a confluent and differentiated monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Prepare transport buffer (e.g., HBSS with HEPES).
-
Prepare solutions of the P-gp substrate with and without various concentrations of "compound 17."
-
-
Assay Procedure:
-
Wash the cell monolayers with transport buffer.
-
To measure A-to-B transport, add the substrate solution (with or without "compound 17") to the apical chamber and fresh buffer to the basolateral chamber.
-
To measure B-to-A transport, add the substrate solution (with or without "compound 17") to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of the substrate in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
-
Calculate the percent inhibition of the efflux ratio in the presence of "compound 17."
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the "compound 17" concentration.
-
Data Presentation: Quantitative Analysis of P-gp Inhibition
The following tables summarize the kind of quantitative data that should be generated for "compound 17" and compared with known P-gp inhibitors.
Table 1: IC50 Values for P-gp Inhibition by Compound 17 and Reference Compounds
| Compound | P-gp ATPase Assay IC50 (µM) | Calcein-AM Uptake Assay IC50 (µM) | Digoxin Transport Assay IC50 (µM) |
| Compound 17 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Verapamil | 5.0 - 15.0 | 1.0 - 5.0 | 2.0 - 10.0 |
| Cyclosporin A | 0.5 - 2.0 | 0.1 - 1.0 | 0.5 - 2.5 |
| Tariquidar | 0.02 - 0.1 | 0.01 - 0.05 | 0.01 - 0.08 |
Note: The values for the reference compounds are typical ranges found in the literature and can vary depending on the specific experimental conditions.
Table 2: Kinetic Parameters for P-gp Inhibition by Compound 17
| Compound | Inhibition Type | Ki (µM) |
| Compound 17 | [Determined from Lineweaver-Burk or Dixon plots] | [Calculated Value] |
| Verapamil | Competitive | 2.5 - 8.0 |
| Cyclosporin A | Non-competitive/Mixed | 0.3 - 1.5 |
Note: The type of inhibition is determined by analyzing the effect of the inhibitor on the Km and Vmax of the P-gp substrate transport.
Visualization of Experimental Workflows and Inhibition Mechanisms
Diagrams of Experimental Workflows
Caption: Workflow for the P-gp ATPase activity assay.
Caption: Workflow for the Calcein-AM uptake assay.
Diagram of P-gp Inhibition Mechanisms
Caption: Competitive vs. Non-competitive P-gp inhibition.
Conclusion
The kinetic analysis of a new chemical entity, such as "compound 17," for its interaction with P-gp is a cornerstone of modern drug development. By employing a combination of ATPase, fluorescent substrate uptake, and bidirectional transport assays, researchers can build a comprehensive inhibitory profile. This includes determining the potency (IC50), the mechanism of inhibition (competitive, non-competitive, or mixed), and the inhibition constant (Ki). This information is vital for predicting in vivo drug-drug interactions, understanding potential mechanisms to overcome multidrug resistance, and ultimately for the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. journals.aboutscience.eu [journals.aboutscience.eu]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 14. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P-gp Substrate Identification | Evotec [evotec.com]
- 16. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 18. researchgate.net [researchgate.net]
Understanding P-gp Inhibitor Resistance Mechanisms: A Technical Guide to Tariquidar (XR9576)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, and the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp; ABCB1) is a primary driver of this phenomenon. P-gp functions as a broad-spectrum efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-gp that has been extensively studied for its ability to reverse P-gp-mediated MDR.[1][2] This technical guide provides an in-depth overview of the mechanisms of action of tariquidar, the experimental protocols used to evaluate its efficacy, and the known and potential mechanisms of resistance to this P-gp inhibitor.
Mechanism of Action of Tariquidar
Tariquidar inhibits P-gp function through a complex mechanism that involves direct binding to the transporter, modulation of its conformational state, and effects on its ATPase activity.
1.1. Non-Competitive Inhibition and Binding:
Tariquidar binds to P-gp with high affinity, with reported Kd values in the nanomolar range.[3] It is considered a non-competitive inhibitor, suggesting that it does not directly compete with chemotherapeutic substrates for the same binding site.[2] Instead, molecular dynamics simulations and binding studies suggest that tariquidar binds to a distinct site within the transmembrane domains of P-gp.[4][5] At higher concentrations, it is proposed that two tariquidar molecules can bind simultaneously to the central pocket and an access tunnel within the transporter.[6]
1.2. Conformational Arrest:
A key aspect of tariquidar's inhibitory action is its ability to lock P-gp in a specific conformational state. P-gp undergoes a cycle of conformational changes during substrate transport, transitioning between inward-facing and outward-facing conformations. Tariquidar has been shown to block the transition of P-gp to an "open" or outward-facing conformation, effectively trapping the transporter in a state that is unable to efflux substrates.[7][8][9]
1.3. Modulation of ATPase Activity:
Interestingly, while inhibiting drug efflux, tariquidar has been observed to activate the ATPase activity of P-gp.[7][8][9] This paradoxical effect is thought to result from the conformational state induced by tariquidar binding, which promotes ATP hydrolysis without productive drug transport. This uncoupling of ATP hydrolysis from substrate efflux is a hallmark of its inhibitory mechanism.
Quantitative Analysis of Tariquidar-Mediated Reversal of Multidrug Resistance
The efficacy of tariquidar in reversing P-gp-mediated multidrug resistance has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: Reversal of Doxorubicin Resistance by Tariquidar in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) without Tariquidar | Doxorubicin IC50 (µM) with Tariquidar (300 nM) | Fold Resistance Reversal |
| NCI/ADR-RES | Breast Cancer | 15.7 ± 4.8 | ~0.22 (resistance reduced to 7-fold) | ~71 |
Data synthesized from information provided in the search results.[10]
Table 2: Reversal of Vinblastine Resistance by Tariquidar
| Cell Line | Cancer Type | Fold Resistance to Vinblastine without Tariquidar | Fold Resistance to Vinblastine with Tariquidar (300 nM) |
| NCI/ADR-RES | Breast Cancer | 2333 | ~7 |
Data synthesized from information provided in the search results.[10]
Table 3: IC50 Values for P-gp Inhibition by Tariquidar in Different Assay Systems
| Cell Line | Assay Method | Tariquidar IC50 (nM) | Reference |
| NCI-H460/R | Rhodamine 123 Accumulation | 1.073 ± 0.174 | [1] |
| DLD1-TxR | Rhodamine 123 Accumulation | 0.925 ± 0.155 | [1] |
| P-gp Membranes | ATPase Activity | 43 | [3] |
Table 4: Effect of Tariquidar on Paclitaxel Cytotoxicity in Ovarian Cancer Cells
| Cell Line | Paclitaxel IC50 (nM) - Alone | Paclitaxel IC50 (nM) - with Tariquidar-loaded Liposomes | Fold Sensitization |
| SKOV-3 (sensitive) | 27.11 | 17.68 | 1.5 |
| SKOV-3TR (resistant) | 2743 | 34 | 80.7 |
Data is from a study using co-delivery of tariquidar and paclitaxel in liposomes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize P-gp inhibition and resistance.
3.1. Rhodamine 123 Efflux Assay by Flow Cytometry
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp-overexpressing and parental control cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Tariquidar or other inhibitors
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot cell suspensions into flow cytometry tubes. Add tariquidar or other inhibitors at desired concentrations. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Remove the supernatant and wash the cells twice with ice-cold PBS.
-
Efflux: Resuspend the cell pellet in pre-warmed (37°C) complete culture medium (without Rhodamine 123 but with the respective inhibitors). Incubate at 37°C.
-
Flow Cytometry Analysis: At designated time points (e.g., 0, 30, 60, 120 minutes), remove aliquots of the cell suspension, place on ice, and analyze on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Plot the MFI over time. A decrease in MFI indicates efflux of Rhodamine 123. Inhibition of efflux by tariquidar will result in a higher MFI compared to the control.
3.2. P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence and absence of tariquidar.
Materials:
-
P-gp-containing cell membranes (e.g., from P-gp overexpressing cells)
-
Tariquidar
-
Verapamil (as a P-gp substrate and activator)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, 5 mM MgCl2)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
96-well microplate
-
Plate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, P-gp membranes (typically 5-10 µg of protein), and varying concentrations of tariquidar or verapamil. Include a control with no additions and a control with a known P-gp inhibitor like sodium orthovanadate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add ATP to a final concentration of 2-5 mM to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction and Detect Pi: Stop the reaction by adding the Pi detection reagent.
-
Measurement: After a color development period (as per the reagent instructions), measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis: Subtract the background absorbance (from wells without ATP or with vanadate) from all readings. Plot the ATPase activity (proportional to absorbance) against the concentration of tariquidar. An IC50 value can be calculated for inhibition of basal or verapamil-stimulated ATPase activity.[1]
Mechanisms of Resistance to Tariquidar
While tariquidar is effective at reversing P-gp-mediated resistance to other drugs, cancer cells can develop resistance to tariquidar itself. The mechanisms for this are not as well-documented as resistance to chemotherapeutics but are thought to involve the following:
4.1. Upregulation of Other ABC Transporters:
A primary mechanism of acquired resistance to P-gp inhibitors is the upregulation of other ABC transporters that are not inhibited by the specific agent.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Tariquidar has been shown to be a substrate for BCRP.[11] Therefore, cancer cells that upregulate BCRP expression could potentially efflux tariquidar, reducing its intracellular concentration and its ability to inhibit P-gp.[10][12][13]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): While some studies suggest tariquidar has minimal effects on MRP1, others indicate potential inhibitory effects at higher concentrations.[12] Upregulation of MRP1 could provide an alternative efflux pathway for chemotherapeutic agents, bypassing the P-gp inhibition by tariquidar.
4.2. Alterations in Signaling Pathways:
Several signaling pathways are known to regulate the expression and function of ABC transporters and could contribute to resistance to P-gp inhibitors.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation and has been implicated in drug resistance.[14][15][16] Activation of this pathway can lead to increased expression of ABC transporters, including P-gp. Therefore, constitutive activation of the PI3K/Akt pathway could potentially counteract the inhibitory effects of tariquidar by maintaining high levels of P-gp expression.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: Hypoxia is a common feature of the tumor microenvironment and can induce drug resistance. HIF-1α, a key transcription factor activated under hypoxic conditions, can directly upregulate the expression of P-gp.[17] This suggests that in hypoxic tumors, higher concentrations of tariquidar may be required to achieve complete P-gp inhibition.
4.3. Mutations in the P-gp Binding Site (Hypothetical):
Although not yet extensively documented for tariquidar, mutations in the drug-binding pocket of P-gp that alter the binding affinity of the inhibitor are a plausible mechanism of resistance. Such mutations could prevent tariquidar from effectively locking the transporter in its inhibited conformation.
Visualizations of Pathways and Workflows
Diagram 1: Tariquidar's Mechanism of Action on P-gp
Caption: Tariquidar non-competitively binds to P-gp, blocking drug efflux.
Diagram 2: Experimental Workflow for Rhodamine 123 Efflux Assay
Caption: Workflow for assessing P-gp efflux using Rhodamine 123.
Diagram 3: Signaling Pathways Potentially Conferring Tariquidar Resistance
References
- 1. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Pharmacokinetics of P-glycoprotein Inhibitors
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump that plays a critical role in limiting the absorption and distribution of a wide array of therapeutic agents.[1][2] Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy.[3][4][5] Consequently, the development of P-gp inhibitors to be co-administered with anticancer drugs has been a major focus of research to overcome MDR.[3][4] This technical guide provides an in-depth overview of the early pharmacokinetic properties of P-gp inhibitors, with a focus on key parameters and experimental methodologies. While a specific "P-gp inhibitor 17" was not identified in the literature, this guide will use PSC 833 (valspodar), a well-characterized P-gp inhibitor, as a primary example to illustrate the core concepts of early pharmacokinetic evaluation.
Mechanism of P-gp Inhibition and its Pharmacokinetic Consequences
P-gp inhibitors can block the efflux pump through several mechanisms, including competitive, non-competitive, or allosteric binding to the drug-binding site, interference with ATP hydrolysis, and alteration of the cell membrane's integrity.[5] By inhibiting P-gp, these agents increase the intracellular concentration of co-administered P-gp substrates, thereby enhancing their therapeutic effects.[4][5] The inhibition of P-gp in key organs such as the intestines, liver, kidneys, and the blood-brain barrier can significantly alter the pharmacokinetics of substrate drugs, leading to increased oral bioavailability, altered distribution, and reduced clearance.[1][4][5]
Early Pharmacokinetic Profile of PSC 833 (Valspodar)
PSC 833 is a non-immunosuppressive cyclosporin D derivative that has been studied for its ability to reverse P-gp-mediated multidrug resistance.[6] The following table summarizes the key pharmacokinetic parameters of PSC 833 from an early clinical study.
| Pharmacokinetic Parameter | Intravenous (3 mg/kg) | Oral (9 mg/kg) | Reference |
| Model | Two-compartment open model | Two-compartment model with lag time | [6] |
| Absolute Bioavailability (%) | - | 34 (range: 3 - 58) | [6] |
| Clearance (Cl) | Consistent between doses | Consistent between doses | [6] |
Data presented as mean with range where available.
Experimental Protocols
The characterization of the early pharmacokinetics of a P-gp inhibitor involves a combination of in vitro and in vivo studies.
In Vitro Permeability and Efflux Assays
-
Objective: To determine if a compound is a substrate and/or inhibitor of P-gp.
-
Methodology:
-
Cell Line: Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer expressing P-gp, are commonly used.[7]
-
Transport Study: The test compound is added to either the apical (AP) or basolateral (BL) side of the Caco-2 cell monolayer.
-
Sampling: Samples are taken from the opposite chamber at various time points.
-
Analysis: The concentration of the compound is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp BL-to-AP / Papp AP-to-BL) significantly greater than 2 suggests the compound is a P-gp substrate.
-
Inhibition Assay: The transport of a known P-gp substrate (e.g., paclitaxel) is measured in the presence and absence of the test inhibitor to determine its inhibitory potential.[7]
-
References
- 1. P-glycoprotein and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for P-gp Inhibitor 17 Assay in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an important efflux pump expressed in various tissues, including the intestinal epithelium, blood-brain barrier, and kidney. It plays a crucial role in drug disposition and can lead to multidrug resistance in cancer cells. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that expresses P-gp and other transporters, making it a widely accepted in vitro model for studying intestinal drug absorption and the identification of P-gp substrates and inhibitors.[1][2][3][4][5][6][7][8] This document provides a detailed protocol for assessing the inhibitory potential of a test compound, designated as "Inhibitor 17," on P-gp activity in Caco-2 cells using a bidirectional transport assay with a known P-gp substrate.
Principle of the Assay
The assay evaluates the ability of "Inhibitor 17" to block the P-gp-mediated efflux of a probe substrate, such as Digoxin or Rhodamine 123.[9][10][11][12][13] By measuring the transport of the probe substrate across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated. A high efflux ratio (typically >2) indicates that the substrate is actively transported by an efflux pump like P-gp.[1][3] A significant reduction in the efflux ratio in the presence of "Inhibitor 17" suggests its inhibitory effect on P-gp.[1][4]
Experimental Protocols
Materials and Reagents
-
Caco-2 cells (passage number 25-40)[14]
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
P-gp probe substrate (e.g., [³H]-Digoxin or Rhodamine 123)
-
"Inhibitor 17" (test compound)
-
Scintillation cocktail (for radiolabeled substrates)
-
Fluorometer (for fluorescent substrates)
-
LC-MS/MS instrumentation for quantification
-
Transepithelial Electrical Resistance (TEER) meter
1. Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwells: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[4]
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with well-established tight junctions.[4][15] Change the culture medium every 2-3 days.
-
Monolayer Integrity Check: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 200 Ω·cm² for the assay.[4][15]
2. Bidirectional Transport Assay
-
Preparation:
-
Prepare transport buffer (HBSS with 25 mM HEPES, pH 7.4).
-
Prepare the dosing solutions:
-
Probe substrate alone in transport buffer.
-
Probe substrate with various concentrations of "Inhibitor 17" in transport buffer.
-
Probe substrate with the positive control inhibitor (e.g., 100 µM Verapamil) in transport buffer.
-
-
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution to the apical (A) compartment (donor).
-
Add fresh transport buffer to the basolateral (B) compartment (receiver).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral (B) compartment (donor).
-
Add fresh transport buffer to the apical (A) compartment (receiver).
-
Incubate at 37°C with gentle shaking.
-
At the same predetermined time points, collect samples from the apical compartment and replace with fresh transport buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the probe substrate in the collected samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, fluorescence spectroscopy for fluorescent compounds, or LC-MS/MS).
-
3. Data Analysis
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the substrate in the receiver compartment).
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the substrate in the donor compartment.[4]
-
-
Efflux Ratio (ER) Calculation: The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B) [1][3]
-
IC₅₀ Determination: To determine the inhibitory potency of "Inhibitor 17," plot the percentage of inhibition of the probe substrate's efflux against the logarithm of the "Inhibitor 17" concentration. The IC₅₀ value is the concentration of "Inhibitor 17" that causes a 50% reduction in the P-gp mediated transport of the probe substrate.
Data Presentation
Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) of P-gp Substrate in the Presence of Inhibitor 17
| Treatment Group | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Probe Substrate Alone | 1.5 ± 0.2 | 15.0 ± 1.8 | 10.0 |
| Probe Substrate + Inhibitor 17 (1 µM) | 3.2 ± 0.4 | 9.6 ± 1.1 | 3.0 |
| Probe Substrate + Inhibitor 17 (10 µM) | 5.8 ± 0.6 | 6.4 ± 0.7 | 1.1 |
| Probe Substrate + Inhibitor 17 (50 µM) | 6.5 ± 0.5 | 6.6 ± 0.8 | 1.0 |
| Probe Substrate + Verapamil (100 µM) | 7.0 ± 0.7 | 7.2 ± 0.9 | 1.0 |
Data are presented as mean ± standard deviation (n=3).
Table 2: IC₅₀ Value of Inhibitor 17 for P-gp Inhibition
| Compound | IC₅₀ (µM) |
| Inhibitor 17 | 8.5 |
| Verapamil (Reference) | 2.1 |
Mandatory Visualizations
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Dose-Dependent Targeted Suppression of P-glycoprotein Expression and Function in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. Highly sensitive measurement of P-glycoprotein-mediated transport activity in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 13. ahajournals.org [ahajournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of P-gp Inhibitor 17 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized ATP-dependent efflux pump that transports a wide variety of substances out of cells.[1][2] This protein is highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, and in tumor cells, where it plays a significant role in limiting drug absorption, distribution, and contributing to multidrug resistance (MDR) in cancer.[1][3][4][5] P-gp inhibitors are compounds designed to block the function of this efflux pump, thereby increasing the intracellular concentration and efficacy of co-administered therapeutic agents.[1][4] This document provides a detailed protocol for the in vivo administration of a novel P-gp inhibitor, Compound 17, in mouse models to evaluate its efficacy in overcoming P-gp-mediated drug resistance.
Mechanism of Action
P-gp inhibitors can function through several mechanisms, including:
-
Competitive or non-competitive binding: The inhibitor may compete with the substrate for the same binding site on P-gp or bind to an allosteric site to prevent substrate transport.[1][3]
-
Interference with ATP hydrolysis: Some inhibitors block the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[1][3]
The primary goal of administering a P-gp inhibitor like Compound 17 is to increase the bioavailability and efficacy of a co-administered drug that is a P-gp substrate.[4]
Quantitative Data Summary
The following tables summarize typical pharmacokinetic and efficacy data for a P-gp inhibitor when co-administered with a P-gp substrate drug (e.g., a chemotherapeutic agent) in mice.
Table 1: Pharmacokinetic Parameters of a P-gp Substrate Drug in Mice with and without P-gp Inhibitor 17
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Substrate Drug Alone | 850 ± 150 | 1.0 | 2500 ± 400 | 15 ± 3 |
| Substrate Drug + this compound | 2100 ± 300 | 1.5 | 8500 ± 1200 | 50 ± 8 |
Table 2: In Vivo Efficacy in a Xenograft Mouse Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound Alone | 1450 ± 220 | 3.3 |
| Substrate Drug Alone | 900 ± 180 | 40 |
| Substrate Drug + this compound | 300 ± 90 | 80 |
Experimental Protocols
Animal Models
-
Species: BALB/c or athymic nude mice (for xenograft studies), 6-8 weeks old.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All animal experiments should be conducted in accordance with institutional guidelines for animal care and use.
Materials
-
P-gp Inhibitor Compound 17
-
P-gp substrate drug (e.g., paclitaxel, doxorubicin)
-
Vehicle for P-gp inhibitor (e.g., a mixture of Cremophor EL, ethanol, and saline)
-
Vehicle for substrate drug (as appropriate for the specific drug)
-
Syringes and needles for administration
-
Blood collection tubes (e.g., heparinized capillaries)
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Administration Protocol
This protocol describes the co-administration of this compound with a chemotherapeutic agent in a tumor xenograft model.
-
Tumor Cell Implantation (for xenograft models):
-
Subcutaneously inject approximately 1 x 10^6 P-gp-overexpressing cancer cells (e.g., K562/ADM) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before starting treatment.
-
-
Dosing and Administration:
-
This compound:
-
Dose: 10-30 mg/kg. The optimal dose should be determined in preliminary toxicity and efficacy studies.
-
Route: Intraperitoneal (i.p.) or oral (p.o.) administration.
-
Frequency: Administer 1 hour prior to the administration of the P-gp substrate drug.
-
-
P-gp Substrate Drug (e.g., Paclitaxel):
-
Dose: 10-20 mg/kg.
-
Route: Intravenous (i.v.) or intraperitoneal (i.p.) administration.
-
Frequency: Once daily or as determined by the specific drug's protocol.
-
-
-
Treatment Schedule:
-
Administer treatments for a specified period, for example, for 14-21 days.
-
Monitor animal body weight and tumor volume every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Pharmacokinetic Study
-
Drug Administration:
-
Administer this compound (10 mg/kg, p.o.) to a cohort of mice.
-
One hour later, administer the P-gp substrate drug (e.g., paclitaxel, 10 mg/kg, i.v.).
-
A control group should receive the substrate drug alone.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration of the substrate drug.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of the substrate drug in the plasma using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in mice.
Caption: Signaling pathway of P-gp inhibition.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Blood-Brain Barrier Transport Studies Using a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. A key component of this barrier is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an efflux transporter that actively pumps a wide variety of xenobiotics, including many therapeutic drugs, out of the brain endothelial cells and back into the bloodstream. This action significantly limits the brain penetration of P-gp substrates, posing a major challenge for the development of CNS-active drugs.
The use of P-glycoprotein inhibitors is a critical strategy to investigate the role of P-gp in the BBB transport of drug candidates and to enhance their CNS delivery. By inhibiting P-gp, the brain accumulation of co-administered P-gp substrates can be significantly increased. This application note provides detailed protocols for utilizing a potent P-gp inhibitor in both in vitro and in vivo models to assess its impact on BBB transport. While specific data for "P-gp inhibitor 17" is limited in publicly available literature, this document will use Elacridar (GF120918) , a well-characterized and potent P-gp inhibitor, as a representative compound to illustrate the experimental design and data interpretation. Elacridar has been shown to effectively inhibit P-gp and has been used extensively in BBB transport studies.
Mechanism of P-glycoprotein Inhibition
P-glycoprotein inhibitors can block the efflux function of the transporter through several mechanisms, including competitive, non-competitive, or allosteric inhibition of the drug binding site, as well as interference with ATP hydrolysis, which powers the transport process. This inhibition leads to an increased intracellular concentration of P-gp substrates in the brain endothelial cells, thereby facilitating their net transport across the BBB into the brain parenchyma.
Caption: Mechanism of P-gp inhibition at the blood-brain barrier.
Quantitative Data Summary
The following tables summarize the quantitative effects of elacridar on the BBB transport of various P-gp substrates from published studies.
Table 1: In Vitro P-gp Inhibition by Elacridar
| Parameter | Cell Line | Substrate | Elacridar Concentration | Value | Reference |
| IC₅₀ | P-gp Membranes | [³H]azidopine | N/A | 0.16 µM | [1] |
| Inhibition | MDR1-MDCK | Various | 2 µM | Effective Inhibition | [2] |
Table 2: In Vivo Effect of Elacridar on Brain Accumulation of P-gp Substrates in Rodents
| P-gp Substrate | Animal Model | Elacridar Dose | Fold Increase in Brain-to-Plasma (B/P) Ratio | Reference |
| Quinidine | Mouse | 5 mg/kg, IV | 38 | [3][4] |
| Digoxin | Mouse | 5 mg/kg, IV | 4 | [3][4] |
| Talinolol | Mouse | 5 mg/kg, IV | 2 | [3] |
| Quinidine | Rat | 5 mg/kg, IV | 70 | [3][4] |
| Paclitaxel | Nude Mice | 50 mg/kg, PO | 5 (in brain concentration) | [5][6] |
| Loperamide | Rat | 1.0 mg/kg, IV | 3.5 | [7][8] |
| EAI045 | Mouse | 50 mg/kg, PO | 5.4 | [9] |
| (R)-[¹¹C]verapamil | Rat | 1.2 mg/kg (ED₅₀) | Up to 11-fold increase in brain distribution | [10] |
Experimental Protocols
In Vitro BBB Transport Assay using MDR1-MDCK Cell Monolayers
This protocol is designed to assess whether a test compound is a substrate of P-gp and to quantify the inhibitory effect of a P-gp inhibitor like elacridar. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are a widely used in vitro model for the BBB.[11][12][13][14]
Materials:
-
MDR1-MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Transwell permeable supports (e.g., 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Elacridar (or other P-gp inhibitor)
-
Positive control P-gp substrate (e.g., Digoxin, Quinidine)
-
Negative control (non-P-gp substrate, e.g., Atenolol)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed MDR1-MDCK cells onto the apical compartment of Transwell inserts at a density of 3.4 x 10⁵ cells/cm².
-
Culture the cells in DMEM at 37°C in a 5% CO₂ humidified incubator for 4-5 days to form a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS.
-
Equilibrate the cells by incubating with HBSS in both apical and basolateral compartments for 40 minutes at 37°C.
-
For inhibitor studies, add elacridar (e.g., 2 µM) to both sides of the monolayer during the equilibration period.[2]
-
Apical to Basolateral (A-B) Transport:
-
Remove the buffer from the apical compartment and replace it with the dosing solution containing the test compound (and elacridar if applicable).
-
Place the insert into a well containing fresh buffer (with elacridar if applicable) in the basolateral compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Remove the buffer from the basolateral compartment and replace it with the dosing solution.
-
Add fresh buffer (with elacridar if applicable) to the apical compartment.
-
-
Incubate for 60-120 minutes at 37°C.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp. A reduction in the efflux ratio in the presence of elacridar confirms P-gp mediated transport.
-
Caption: Workflow for the in vitro BBB transport assay.
In Vivo Assessment of BBB Permeability in Rodents
This protocol describes a method to evaluate the effect of a P-gp inhibitor on the brain penetration of a test compound in mice or rats.[3][4][15]
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Test compound (P-gp substrate)
-
Elacridar
-
Vehicle for dosing (e.g., a mixture of PEG400, HPβCD, and saline)
-
Surgical tools for IV administration and blood/tissue collection
-
UPLC-MS/MS system for analysis
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize animals for at least 3 days before the experiment.
-
Divide animals into two groups: control (vehicle + test compound) and inhibitor-treated (elacridar + test compound).
-
Administer elacridar intravenously (IV) at a dose of 5 mg/kg.[3][4]
-
After a pretreatment time of 30 minutes, administer the test compound (e.g., quinidine at 5 mg/kg, IV).[3][4]
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 3, 5, and 7 hours post-dose of the test compound), collect blood samples via cardiac puncture or tail vein.
-
Immediately following blood collection, euthanize the animals and perfuse the circulatory system with ice-cold saline to remove blood from the brain.
-
Excise the whole brain.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS).
-
Analyze the concentrations of the test compound in plasma and brain homogenates using a validated UPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point.
-
Determine the area under the curve (AUC) for both brain and plasma concentration-time profiles.
-
Calculate the ratio of brain AUC to plasma AUC (B/P AUC ratio).
-
A significant increase in the B/P ratio in the elacridar-treated group compared to the control group indicates that the test compound is a P-gp substrate and that its brain penetration is enhanced by P-gp inhibition.
-
Caption: Logical relationship of P-gp inhibition and brain drug concentration.
Conclusion
The protocols and data presented in this application note, using elacridar as a representative P-gp inhibitor, provide a framework for researchers to investigate the role of P-gp in blood-brain barrier transport. These studies are essential for understanding the CNS disposition of drug candidates and for developing strategies to overcome P-gp-mediated efflux to improve the therapeutic efficacy of drugs targeting the central nervous system. The provided methodologies for both in vitro and in vivo models offer robust approaches to generate critical data for drug development programs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Permeability in MDR1‐MDCK cells with pgp inhibitor [bio-protocol.org]
- 3. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Coadministration of P-glycoprotein modulators on loperamide pharmacokinetics and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure [mdpi.com]
- 10. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcein-AM Assay for Measuring P-gp Inhibition by Compound 17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the calcein-AM assay to measure the inhibition of P-glycoprotein (P-gp) by a test compound, referred to as Compound 17. P-gp is a key member of the ATP-binding cassette (ABC) transporter family and plays a significant role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1][2][3] Identifying potent P-gp inhibitors is a critical strategy to overcome MDR.[2][4]
The calcein-AM assay is a reliable and high-throughput method for screening P-gp inhibitors.[5][6] It utilizes the non-fluorescent, cell-permeable molecule calcein-AM. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent molecule calcein.[2] Calcein itself is not a P-gp substrate and is well-retained in cells with intact membranes.[2] However, calcein-AM is a substrate for P-gp and is actively transported out of cells overexpressing the pump.[1][2][7] Therefore, in P-gp-expressing cells, the intracellular fluorescence is low. In the presence of a P-gp inhibitor like Compound 17, the efflux of calcein-AM is blocked, leading to its intracellular accumulation and subsequent conversion to fluorescent calcein, resulting in a measurable increase in fluorescence.[2][8] The intensity of the fluorescence is directly proportional to the inhibitory activity of the compound.
Compound 17 has been identified as a P-gp inhibitor that directly interacts with the transmembrane domain of P-gp.[9] This characteristic makes it a valuable compound for studying P-gp-mediated multidrug resistance in tumor cells.[9]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the calcein-AM assay to evaluate the P-gp inhibitory potential of Compound 17.
Materials and Reagents:
-
Cell Lines: A pair of cell lines is required: a parental cell line with low P-gp expression (e.g., CEM) and a multidrug-resistant cell line overexpressing P-gp (e.g., MDR-CEM).[5]
-
Compound 17: P-gp inhibitor 17 (also known as compound 2g).[9]
-
Positive Control: A known P-gp inhibitor such as Verapamil or Cyclosporin A.[5][10]
-
Calcein-AM: Stock solution (e.g., 1 mM in DMSO).
-
Cell Culture Medium: Appropriate for the cell lines used (e.g., RPMI-1640 or DMEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom microplates
-
Assay Buffer: (e.g., Hanks' Balanced Salt Solution - HBSS)
-
DMSO (for dissolving compounds)
Equipment:
-
Fluorescence microplate reader with excitation/emission wavelengths of ~485 nm and ~530 nm, respectively.[1][11]
-
Cell culture incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
Multichannel pipette.
Experimental Workflow:
Caption: Experimental workflow for the Calcein-AM assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture parental and P-gp overexpressing cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Compound 17 and the positive control (e.g., Verapamil) in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with assay buffer and DMSO as negative controls.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Calcein-AM Loading and Incubation:
-
Prepare a 2X working solution of calcein-AM in the assay buffer (e.g., 1 µM).
-
Add 100 µL of the 2X calcein-AM solution to each well, resulting in a final concentration of 0.5 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity of each well using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the blank wells (assay buffer only) from all other wells.
-
Normalization: The fluorescence in the P-gp overexpressing cells treated with the test compound is normalized to the fluorescence of the parental cells (representing 100% inhibition) and the untreated P-gp overexpressing cells (representing 0% inhibition).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value for Compound 17 is determined by plotting the percentage of P-gp inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The quantitative data from the calcein-AM assay can be summarized in the following tables for clear comparison.
Table 1: Raw Fluorescence Data (Arbitrary Fluorescence Units - AFU)
| Concentration (µM) | Parental Cells (AFU) | P-gp Cells + Vehicle (AFU) | P-gp Cells + Compound 17 (AFU) | P-gp Cells + Verapamil (AFU) |
| 0.01 | 5000 | 500 | 650 | 800 |
| 0.1 | 5000 | 500 | 1200 | 1500 |
| 1 | 5000 | 500 | 2500 | 3000 |
| 10 | 5000 | 500 | 4500 | 4800 |
| 100 | 5000 | 500 | 4900 | 5000 |
Table 2: Calculated P-gp Inhibition and IC50 Values
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Compound 17 | Calculated Value | Calculated Value |
| Verapamil (Control) | Calculated Value | Calculated Value |
Mechanism of P-gp Inhibition by Compound 17
The following diagram illustrates the mechanism of the calcein-AM assay and the inhibitory action of Compound 17 on P-gp.
Caption: Mechanism of Calcein-AM assay and P-gp inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: P-glycoprotein (P-gp) ATPase Activity Assay for Screening Inhibitors
Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux pump located in the cell membrane.[1][2] It plays a vital role in protecting cells by expelling a wide variety of structurally diverse xenobiotics, including many therapeutic drugs.[1][3] This function is a primary mechanism behind multidrug resistance (MDR) in cancer cells, where P-gp overexpression leads to the reduced intracellular accumulation and efficacy of chemotherapeutic agents.[4][5] Furthermore, P-gp influences the absorption, distribution, metabolism, and excretion (ADME) of drugs, making it a key focus in drug development to predict and avoid adverse drug-drug interactions.[6]
The transport function of P-gp is directly fueled by ATP hydrolysis.[7] The rate of ATP hydrolysis, or ATPase activity, is modulated by the protein's interaction with substrates and inhibitors. Generally, compounds that are transported by P-gp stimulate its basal ATPase activity, while inhibitory compounds can block this activity.[4][8] Therefore, measuring the ATPase activity of P-gp in the presence of a test compound is a direct and reliable method to identify and characterize P-gp inhibitors or substrates.[8][9] This application note provides a detailed protocol for conducting a P-gp ATPase activity assay using a test inhibitor, exemplified as "Inhibitor 17".
Assay Principle
The P-gp ATPase assay quantifies the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (Pi) released.[9] The assay utilizes membrane vesicles containing a high concentration of recombinant human P-gp. The baseline (basal) ATPase activity of P-gp is measured in the absence of any test compound. When a P-gp substrate (activator) is present, the rate of ATP hydrolysis increases. A test compound's effect is evaluated by measuring its ability to inhibit this ATPase activity.
The specific activity of P-gp is determined by its sensitivity to sodium orthovanadate (Na₃VO₄), a potent inhibitor of P-type ATPases.[9][10] The difference in Pi generation in the absence and presence of vanadate represents the P-gp-specific ATPase activity. The assay can identify four types of compound interactions:
-
No Interaction: The compound does not affect basal ATPase activity.
-
Substrate (Activator): The compound stimulates basal ATPase activity.[11]
-
Inhibitor: The compound reduces basal or substrate-stimulated ATPase activity.[4][11]
-
Slowly Transported Substrate/Partial Inhibitor: The compound may inhibit the ATPase activity stimulated by other substrates.[9]
Experimental Protocols
Materials and Reagents
-
P-gp-rich Membranes: Recombinant human P-gp expressed in Sf9 or mammalian cell membranes (e.g., from SOLVO Biotechnology or Corning).
-
Test Compound: "Inhibitor 17" or other test inhibitors, dissolved in DMSO.
-
Positive Control Activator: Verapamil solution (e.g., 200 µM).[11]
-
Positive Control Inhibitor: Sodium Orthovanadate (Na₃VO₄) solution (e.g., 1 mM).
-
Assay Buffer: Tris-MES buffer (pH 6.8) containing EGTA, DTT, and potassium chloride.
-
ATP Solution: Magnesium ATP (MgATP) at a concentration of 5 mM.
-
Phosphate Detection Reagent: A reagent for colorimetric detection of inorganic phosphate (e.g., a molybdate-based solution).
-
96-well Microplate: Clear, flat-bottom plates.
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the detection reagent (e.g., 620-650 nm).
-
Incubator: Set to 37°C.
Assay Workflow Diagram
Caption: Workflow for the P-gp ATPase activity inhibition assay.
Step-by-Step Experimental Procedure
-
Reagent Preparation:
-
Prepare all buffers and solutions as required.
-
Create a serial dilution of the "Inhibitor 17" test compound in DMSO or the assay buffer. A typical concentration range might be from 0.01 µM to 100 µM.
-
Prepare working solutions of Verapamil (activator control) and Na₃VO₄ (inhibitor control).
-
-
Assay Plate Setup:
-
On a 96-well plate, add 40 µL of assay buffer to all wells.
-
Add 10 µL of the appropriate compound solution to the wells:
-
Basal Activity Wells: Add buffer or DMSO vehicle.
-
Total Activity (Vanadate) Wells: Add Na₃VO₄ solution.
-
Stimulated Activity Wells: Add Verapamil solution.
-
Inhibition Test Wells: Add the serial dilutions of "Inhibitor 17".
-
-
Add 20 µL of the P-gp membrane suspension to each well. Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 5-10 minutes to allow the compounds to interact with the P-gp membranes.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 30 µL of 5 mM MgATP solution to all wells.
-
Mix the plate gently and immediately transfer it to a 37°C incubator.
-
-
Reaction Incubation:
-
Incubate the plate for a fixed time, typically 20-30 minutes. The time should be optimized to ensure the reaction is within the linear range.
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding 100 µL of the phosphate detection reagent. This reagent typically contains acid, which stops the enzymatic activity.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 630 nm).
-
Data Analysis
-
Calculate P-gp Specific Activity:
-
The vanadate-sensitive ATPase activity is calculated as the difference in phosphate released between the control (basal) wells and the vanadate-inhibited wells.
-
Activity = [Pi]Basal - [Pi]Vanadate
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of "Inhibitor 17" is calculated relative to the activity of the stimulated control (Verapamil).
-
% Inhibition = 100 * (1 - (Activity_Inhibitor - Activity_Basal) / (Activity_Verapamil - Activity_Basal))
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of P-gp activity.
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Control P-gp ATPase Activity
| Condition | ATPase Activity (nmol Pi/min/mg) | P-gp Specific Activity (nmol Pi/min/mg) |
| Basal (No Drug) | 35.2 ± 2.5 | 30.1 |
| + Vanadate (1 mM) | 5.1 ± 0.8 | N/A |
| + Verapamil (200 µM) | 115.6 ± 8.1 | 110.5 |
Data are presented as mean ± SD from a representative experiment.
Table 2: Dose-Response Inhibition of P-gp ATPase Activity by Inhibitor 17
| Inhibitor 17 Conc. (µM) | ATPase Activity (nmol Pi/min/mg) | % Inhibition |
| 0 (Control) | 115.6 ± 8.1 | 0% |
| 0.01 | 109.3 ± 7.5 | 7.8% |
| 0.1 | 95.4 ± 6.2 | 25.1% |
| 1.0 | 60.1 ± 4.9 | 69.0% |
| 10.0 | 40.5 ± 3.3 | 93.4% |
| 100.0 | 36.1 ± 2.8 | 98.9% |
The calculated IC₅₀ for Inhibitor 17 from this representative data is approximately 0.55 µM.
P-gp Transport and Inhibition Mechanism
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition.
Caption: P-gp uses ATP hydrolysis to efflux substrates, a process blocked by inhibitors.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. bioivt.com [bioivt.com]
- 3. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4.5. Glycoprotein-P Inhibition Assay [bio-protocol.org]
- 11. promega.co.jp [promega.co.jp]
Application Notes and Protocols for In Vivo Studies of a Novel P-gp Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized ATP-binding cassette (ABC) transporter that plays a crucial role in drug disposition and multidrug resistance (MDR) in cancer.[1][2][3] P-gp is an ATP-dependent efflux pump that transports a wide variety of structurally diverse xenobiotics out of cells, thereby limiting their intracellular concentration and therapeutic efficacy.[2][4][5] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, liver, and kidney, where it restricts the absorption and distribution of its substrates.[2][3][6] In cancer cells, overexpression of P-gp is a major mechanism of resistance to chemotherapy.[5][7]
The development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the oral bioavailability of P-gp substrate drugs.[4][7][8] These inhibitors can block the efflux function of P-gp, leading to increased intracellular drug accumulation and restored sensitivity to therapeutic agents.[4][8] This document provides a detailed experimental framework for the in vivo evaluation of a novel P-gp inhibitor, herein referred to as "P-gp inhibitor 17." The protocols and methodologies are based on established practices for characterizing P-gp inhibitors in vivo.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Paclitaxel in a Xenograft Mouse Model
| Treatment Group | Dose of this compound (mg/kg, p.o.) | Dose of Paclitaxel (mg/kg, i.v.) | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 1500 ± 250 | 0 |
| Paclitaxel Alone | - | 10 | 1100 ± 180 | 26.7 |
| This compound Alone | 25 | - | 1450 ± 230 | 3.3 |
| Paclitaxel + this compound | 25 | 10 | 450 ± 90* | 70.0 |
*p < 0.01 compared to Paclitaxel alone. Data are representative.
Table 2: Pharmacokinetic Parameters of Digoxin with and without Co-administration of this compound
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Digoxin (1 mg/kg, p.o.) | 15.2 ± 3.1 | 1.5 | 98.7 ± 15.4 | 25 |
| Digoxin (1 mg/kg, p.o.) + this compound (10 mg/kg, p.o.) | 42.8 ± 7.5 | 1.0 | 345.5 ± 42.1 | 88 |
*p < 0.01 compared to Digoxin alone. Data are representative.
Experimental Protocols
In Vivo Efficacy in a Multidrug-Resistant Tumor Xenograft Model
This protocol is designed to evaluate the ability of this compound to reverse P-gp-mediated multidrug resistance in a tumor xenograft model.
Materials:
-
Athymic nude mice (5-6 weeks old)
-
P-gp overexpressing cancer cells (e.g., K562/ADM or a transfected cell line)[9]
-
Non-P-gp overexpressing parental cancer cells (e.g., K562)[9]
-
This compound
-
A P-gp substrate chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin, Vincristine)[7][10]
-
Vehicle for drug administration
-
Calipers for tumor measurement
-
Sterile PBS
Procedure:
-
Cell Culture and Implantation: Culture P-gp overexpressing and parental cancer cells under standard conditions. Harvest cells in their exponential growth phase and resuspend in sterile PBS. Subcutaneously implant 5-10 x 10⁶ cells into the flank of each athymic nude mouse.[9]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 mice per group) as described in Table 1.
-
Drug Administration:
-
Administer this compound (or vehicle) orally (p.o.) at a predetermined dose.
-
After a specified time (e.g., 1 hour), administer the chemotherapeutic agent (or vehicle) intravenously (i.v.) or intraperitoneally (i.p.).
-
Repeat drug administration according to a defined schedule (e.g., twice weekly for 3 weeks).
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histological examination, biomarker analysis).
Pharmacokinetic Study of a P-gp Substrate
This protocol assesses the effect of this compound on the oral bioavailability of a known P-gp substrate.
Materials:
-
Male Sprague-Dawley rats or BALB/c mice
-
This compound
-
A P-gp probe substrate (e.g., Digoxin, Talinolol)[11]
-
Vehicle for drug administration
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimate animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping and Dosing: Randomize animals into two groups (n=5-6 per group): one receiving the P-gp substrate alone and the other receiving the P-gp substrate in combination with this compound.
-
Drug Administration:
-
Administer this compound (or vehicle) orally to the combination group.
-
After a predefined interval (e.g., 30-60 minutes), orally administer the P-gp substrate to all animals.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-substrate administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the P-gp substrate in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Signaling pathways regulating P-gp expression.[1][3][6]
References
- 1. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of P-gp Inhibitor 17 in MDR Cell Lines
Introduction
Multidrug resistance (MDR) is a primary obstacle to successful chemotherapy in cancer treatment.[1] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as ATP-dependent efflux pumps.[2][3] These pumps actively transport a wide variety of structurally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.[1][4]
P-gp inhibitors, also known as chemosensitizers, can reverse this resistance by blocking the efflux pump, restoring the efficacy of anticancer drugs.[5] Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a novel P-gp inhibitor, such as the hypothetical "Inhibitor 17". This value represents the concentration of the inhibitor required to reduce the activity of the P-gp pump by 50%.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the IC50 of a P-gp inhibitor in MDR cell lines. The protocols cover three key stages:
-
Cytotoxicity Assessment: Evaluating the intrinsic toxicity of the inhibitor itself.
-
P-gp Inhibition Assay: Directly measuring the functional inhibition of the P-gp pump to determine the inhibitor's IC50.
-
MDR Reversal Assay: Confirming the inhibitor's ability to sensitize MDR cells to a conventional chemotherapeutic agent.
Data Presentation: P-gp Inhibition
The potency of a P-gp inhibitor is quantified by its IC50 value. Lower IC50 values indicate higher potency. The following table presents hypothetical IC50 data for "Inhibitor 17" alongside a known P-gp inhibitor, Verapamil, for comparison. This data would typically be generated using a functional assay such as the Calcein-AM or Rhodamine 123 efflux assay.
Table 1: Sample IC50 Values for P-gp Inhibitors in MDR Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| Inhibitor 17 | NCI/ADR-RES (Ovarian) | Calcein-AM Efflux Assay | 1.8 ± 0.2 |
| Inhibitor 17 | MES-SA/Dx5 (Uterine) | Calcein-AM Efflux Assay | 2.5 ± 0.4 |
| Verapamil (Control) | NCI/ADR-RES (Ovarian) | Calcein-AM Efflux Assay | 5.2 ± 0.5[6] |
| Verapamil (Control) | MES-SA/Dx5 (Uterine) | Calcein-AM Efflux Assay | 6.1 ± 0.7 |
Note: Data for "Inhibitor 17" is hypothetical. Verapamil data is based on representative values from the literature.[6]
Visualization of Key Processes
P-gp Efflux Mechanism and Inhibition
The diagram below illustrates the fundamental mechanism of P-gp-mediated drug efflux and its inhibition. P-gp, located in the cell membrane, utilizes ATP to expel cytotoxic drugs. P-gp inhibitors block this action, leading to the accumulation of the drug inside the cell.
Caption: P-gp uses ATP to pump drugs out of the cell; Inhibitor 17 blocks this efflux.
Experimental Protocols
Protocol 1: General Culture of MDR Cell Lines
To maintain the MDR phenotype, it is crucial to culture the cells under selective pressure.
Materials:
-
MDR cell line (e.g., MES-SA/Dx5, NCI/ADR-RES) and its parental sensitive cell line.
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Drug used to induce resistance (e.g., Doxorubicin).[7]
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).
Procedure:
-
Culture both sensitive and MDR cell lines in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
For the MDR cell line, supplement the culture medium with a low concentration of the selecting drug (e.g., 0.43 µM doxorubicin for P388/dx cells) to maintain P-gp expression.[7]
-
One day before initiating an experiment, culture the MDR cells in a drug-free medium to avoid interference from the selecting agent.[7]
-
Ensure cells are in the logarithmic growth phase before seeding for any assay.[8]
Protocol 2: Cytotoxicity of Inhibitor 17 (MTT Assay)
This protocol determines the intrinsic toxicity of Inhibitor 17 to ensure that concentrations used in P-gp inhibition assays are non-toxic.
Materials:
-
MDR cells (e.g., NCI/ADR-RES).
-
96-well plates.
-
Inhibitor 17 stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.[9]
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed MDR cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[8]
-
Inhibitor Treatment: Prepare serial dilutions of Inhibitor 17 in culture medium. Remove the old medium from the wells and add 100 µL of the various inhibitor concentrations. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[8][9]
-
Absorbance Reading: Measure the absorbance at 490 nm or 590 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the logarithm of Inhibitor 17 concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: P-gp Inhibition IC50 Determination (Calcein-AM Efflux Assay)
This high-throughput assay measures the ability of Inhibitor 17 to block the efflux of the P-gp substrate, Calcein-AM.
Materials:
-
MDR cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line.
-
96-well black, clear-bottom plates.
-
Inhibitor 17 and a reference inhibitor (e.g., Verapamil).
-
Hanks' Balanced Salt Solution with HEPES (HHBSS).
-
Cell lysis buffer (1% Triton X-100).
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).[12]
Procedure:
-
Cell Seeding: Seed both MDR and sensitive cells into a 96-well black plate at 25,000 cells/well and incubate overnight.[12]
-
Pre-incubation: Wash cells once with pre-warmed HHBSS. Add 100 µL of HHBSS containing various concentrations of Inhibitor 17 (or Verapamil control) to the wells. Incubate for 15-30 minutes at 37°C.[7]
-
Substrate Addition: Add Calcein-AM to each well to a final concentration of 1 µM.[7][12]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C on a shaker, protected from light.[7] Calcein-AM is a non-fluorescent P-gp substrate that is converted into fluorescent calcein by intracellular esterases.[13][14] P-gp inhibition leads to intracellular accumulation of fluorescent calcein.
-
Stop Reaction: Stop the uptake by placing the plate on ice and washing the cells twice with ice-cold HHBSS.[7]
-
Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well.
-
Fluorescence Measurement: Read the intracellular fluorescence using a microplate reader.
-
Data Analysis:
-
The P-gp inhibition percentage is calculated based on the increase in fluorescence in MDR cells relative to the fluorescence in sensitive cells (which represents maximum accumulation).
-
Plot the percentage of P-gp inhibition against the logarithm of Inhibitor 17 concentration.
-
Calculate the IC50 value using a sigmoidal dose-response curve fit.
-
Experimental Workflow for Calcein-AM Assay
The following diagram outlines the workflow for determining the P-gp inhibition IC50 using the Calcein-AM assay.
Caption: Workflow for determining P-gp inhibition IC50 with the Calcein-AM assay.
Protocol 4: MDR Reversal Assay
This assay confirms that P-gp inhibition by Inhibitor 17 restores the cytotoxicity of a known anticancer drug in MDR cells.
Materials:
-
MDR cell line (e.g., NCI/ADR-RES).
-
A P-gp substrate chemotherapeutic drug (e.g., Paclitaxel, Doxorubicin).[1]
-
Inhibitor 17.
-
MTT assay reagents and 96-well plates.
Procedure:
-
Experimental Setup: This assay is run similarly to the MTT cytotoxicity assay (Protocol 2). The key difference is that cells will be treated with the chemotherapeutic drug in the presence or absence of a fixed, non-toxic concentration of Inhibitor 17.
-
Determine Inhibitor Concentration: From the cytotoxicity data in Protocol 2, choose the highest concentration of Inhibitor 17 that does not significantly affect cell viability on its own (e.g., a concentration that results in >90% viability).
-
Cell Seeding: Seed MDR cells in a 96-well plate and incubate overnight.
-
Treatment: Prepare serial dilutions of the chemotherapeutic drug. Treat the cells with these dilutions in two sets of plates:
-
Set 1: Chemotherapeutic drug only.
-
Set 2: Chemotherapeutic drug + the fixed, non-toxic concentration of Inhibitor 17.
-
-
MTT Assay: After a 48-72 hour incubation, perform the MTT assay as described in Protocol 2 (steps 4-7).
-
Data Analysis:
-
Calculate the IC50 value for the chemotherapeutic drug in the absence and presence of Inhibitor 17.
-
The Reversal Fold (RF) is calculated as: RF = IC50 (drug alone) / IC50 (drug + Inhibitor 17)
-
A reversal fold greater than 1 indicates that Inhibitor 17 sensitizes the MDR cells to the chemotherapeutic agent.
-
Logical Flow for MDR Reversal Assessment
The diagram below shows the logical relationship in an MDR reversal experiment.
Caption: Logic for comparing chemotherapy IC50 with and without P-gp Inhibitor 17.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 5. New Dual P-Glycoprotein (P-gp) and Human Carbonic Anhydrase XII (hCA XII) Inhibitors as Multidrug Resistance (MDR) Reversers in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.5. P-gp mediated efflux assays [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
P-gp inhibitor 17 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with P-gp Inhibitor 17 in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my stock solution into an aqueous assay buffer. What is causing this?
A1: this compound, like many small molecule inhibitors, is a lipophilic compound with inherently low aqueous solubility.[1][2] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the inhibitor's concentration may exceed its solubility limit in the final solution, leading to precipitation. This is a common issue for compounds with poor water solubility.[3]
Q2: What is the maximum concentration of this compound that I can use in my aqueous buffer without precipitation?
A2: The maximum soluble concentration of this compound in an aqueous buffer is dependent on the buffer composition, pH, and the concentration of any co-solvents. It is crucial to experimentally determine the kinetic solubility of the compound in your specific assay buffer. As a starting point, it is advisable to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 1%.
Q3: Can I use a co-solvent to improve the solubility of this compound in my aqueous buffer?
A3: Yes, using a co-solvent is a common and effective technique to enhance the solubility of poorly soluble compounds.[2][3] Co-solvents work by reducing the polarity of the aqueous medium.[2] Commonly used co-solvents in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[2][3] However, it is essential to first evaluate the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent and its concentration, as high concentrations can be cytotoxic or interfere with the assay.
Q4: How does pH of the aqueous buffer affect the solubility of this compound?
A4: The solubility of ionizable compounds is pH-dependent. If this compound has an ionizable group (acidic or basic), adjusting the pH of the buffer can significantly alter its solubility. For a basic compound, solubility will increase in a more acidic buffer (lower pH), while for an acidic compound, solubility will increase in a more alkaline buffer (higher pH). It is important to determine the pKa of this compound to optimize the buffer pH for maximum solubility while maintaining physiological relevance for your experiment.
Troubleshooting Guide
Issue: Precipitate Formation During Experiment
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Workflow for Troubleshooting Solubility Issues
Caption: A workflow for systematically addressing solubility challenges with this compound.
Data Presentation
The following tables provide representative data on the kinetic solubility of a hypothetical this compound under various conditions.
Table 1: Kinetic Solubility of this compound in Different Buffers
| Buffer System (pH 7.4) | Final DMSO Concentration (%) | Kinetic Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 1.0 | 2.5 | Precipitate observed > 5 µM |
| Hanks' Balanced Salt Solution (HBSS) | 1.0 | 2.8 | Precipitate observed > 5 µM |
| RPMI-1640 + 10% FBS | 1.0 | 8.0 | Increased solubility due to serum proteins |
Table 2: Effect of Co-solvents on the Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Co-solvent Concentration (%) | Final DMSO Concentration (%) | Kinetic Solubility (µM) |
| None | 0 | 1.0 | 2.5 |
| Ethanol | 5 | 1.0 | 15.2 |
| PEG 400 | 5 | 1.0 | 22.8 |
| Solutol HS 15 | 1 | 1.0 | 45.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Add 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly for 5-10 minutes until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
-
Prepare a series of dilutions of the this compound stock solution in your chosen aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant across all dilutions.
-
Incubate the solutions at room temperature or 37°C for a specified period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect each solution for any signs of precipitation.
-
To quantify the soluble fraction, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the nominal concentration is considered the kinetic solubility.
Protocol 3: Generic P-gp Inhibition Assay Workflow (Calcein-AM Efflux Assay)
This protocol outlines a typical workflow for assessing P-gp inhibition and highlights where the solubility of Inhibitor 17 is critical.
P-gp Inhibition Assay Workflow
Caption: A typical experimental workflow for a Calcein-AM based P-gp inhibition assay.
P-gp Inhibition Signaling Pathway
P-gp is an ATP-dependent efflux pump that transports a wide range of substrates out of the cell, reducing their intracellular concentration.[4][5] P-gp inhibitors block this action, leading to increased intracellular accumulation of P-gp substrates.[4][6]
Mechanism of P-gp Inhibition
Caption: this compound blocks the efflux of P-gp substrates, leading to their intracellular accumulation.
References
- 1. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. ijpbr.in [ijpbr.in]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing P-gp Inhibitor 17 Concentration for In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the optimal in vitro concentration of P-gp inhibitors, referred to here as "P-gp Inhibitor 17".
Disclaimer: "this compound" is used as a placeholder for your specific P-glycoprotein inhibitor of interest. The principles and protocols outlined below are based on established methodologies for a wide range of P-gp inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The initial and most critical step is to determine the cytotoxicity of this compound in your chosen cell line. This is essential to ensure that the observed effects are due to P-gp inhibition and not simply cell death. A standard cytotoxicity assay, such as an MTT or resazurin assay, should be performed to determine the concentration range that is non-toxic to the cells.[1][2]
Q2: How do I select an appropriate concentration range for initial screening of P-gp inhibition?
A2: Based on the cytotoxicity data, select a range of non-toxic concentrations. It is common practice to start with a single high concentration, often 10 µM, for initial screening.[3] If inhibition is observed, a dose-response curve should be generated using a range of concentrations (e.g., 0.01 to 50 µM) to determine the IC50 value (the concentration that inhibits 50% of P-gp activity).[3][4]
Q3: What are some common in vitro assays to measure the inhibitory activity of this compound?
A3: Several assays can be used to measure P-gp inhibition. Common methods include:
-
Substrate Accumulation Assays: These are widely used and measure the increased intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM, or doxorubicin) in the presence of the inhibitor.[2][5][6][7][8]
-
Bidirectional Transport Assays: These assays use polarized cell monolayers (e.g., Caco-2, MDCK-MDR1) to measure the transport of a P-gp substrate, like digoxin, from the basolateral to the apical side and vice versa. An inhibitor will decrease the efflux ratio (B-A/A-B).[3][4][9][10]
-
ATPase Activity Assays: These biochemical assays measure the inhibitor's effect on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Q4: What is an IC50 value and why is it important?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of P-gp by 50%. It is a measure of the inhibitor's potency. Determining the IC50 is crucial for comparing the potency of different inhibitors and for selecting appropriate concentrations for further experiments.[6]
Troubleshooting Guide
Q1: I am observing high cytotoxicity with this compound even at low concentrations. What should I do?
A1: If your inhibitor is highly cytotoxic, you will need to work at concentrations well below the toxic threshold. It is possible that the therapeutic window for your compound is narrow. Consider the following:
-
Re-evaluate Cytotoxicity Data: Ensure your cytotoxicity assay is accurate and reproducible. Use multiple methods if necessary.
-
Reduce Incubation Time: Shorter incubation times with the inhibitor might reduce cytotoxicity while still allowing for the measurement of P-gp inhibition.
-
Use a More Sensitive Assay: A more sensitive P-gp inhibition assay may allow you to detect a signal at lower, non-toxic concentrations of your inhibitor.
Q2: My results show inconsistent or no P-gp inhibition. What are the possible reasons?
A2: This could be due to several factors:
-
Inhibitor Solubility and Stability: Ensure your inhibitor is fully dissolved and stable in the cell culture medium. Some compounds can precipitate out of solution or degrade over time, leading to a loss of activity.
-
Cell Line Issues: Confirm that your cell line expresses sufficient levels of functional P-gp. Passage number can affect P-gp expression.[6] It is good practice to regularly check P-gp expression and activity using a positive control inhibitor.
-
Incorrect Assay Conditions: Optimize assay parameters such as incubation time, substrate concentration, and plate type. For example, the concentration of the P-gp substrate should ideally be below its Km value.[3]
-
Inhibitor is Not a P-gp Inhibitor: It is possible that your compound does not inhibit P-gp.
Q3: The IC50 value I calculated for my inhibitor is very different from published values for similar compounds. Why might this be?
A3: Discrepancies in IC50 values can arise from differences in experimental conditions:
-
Cell Line: Different cell lines have varying levels of P-gp expression and may have other transporters that can interact with your inhibitor or substrate.[7]
-
P-gp Substrate: The choice of P-gp substrate (e.g., Rhodamine 123 vs. digoxin) can influence the apparent IC50 value.[6]
-
Calculation Method: There are different methods to calculate P-gp inhibition, which can lead to different IC50 values.[3][6] Consistency in the calculation method is key for comparing results.
Data Presentation: P-gp Inhibitor Potency
The following table summarizes the potency of several known P-gp inhibitors to provide a reference range for experimental work.
| P-gp Inhibitor | IC50 / EC50 Value | Assay System | Reference |
| Verapamil | ~20 µM | ATPase Activity (Membrane-based) | [3] |
| Zosuquidar | < 5 µM | ATPase Activity (Membrane-based) | [3] |
| Compound 17 (Jatrophane derivative) | 182.17 nM (EC50) | Doxorubicin sensitivity in MCF-7/ADR cells | [9] |
| Compound 17 (Quercetin derivative) | ~1 µM | Paclitaxel sensitivity assay | [4] |
| Tariquidar | 57.1 nM | AI-based prediction | |
| Elacridar | - | Potent P-gp inhibitor |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration range of this compound that is non-toxic to the cells.
Materials:
-
Cell line (e.g., Caco-2, MDCKII-MDR1)
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the non-toxic concentration range.
P-gp Inhibition Assay (Rhodamine 123 Accumulation Assay)
This protocol measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, Rhodamine 123.[7]
Materials:
-
P-gp overexpressing cell line (e.g., MCF7/ADR, KB-V1) and parental cell line
-
96-well plates (black, clear bottom for fluorescence)
-
This compound
-
Verapamil (positive control inhibitor)
-
Rhodamine 123
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Seed both the P-gp overexpressing and parental cells in a 96-well plate and incubate overnight.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various non-toxic concentrations of this compound and the positive control (e.g., Verapamil) in HBSS for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to each well (final concentration typically 1-5 µM) and incubate for 60-90 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.
-
Add lysis buffer to each well and measure the intracellular fluorescence using a plate reader (e.g., 485 nm excitation / 530 nm emission).
-
Calculate the percent inhibition of P-gp activity relative to the control (no inhibitor) and plot the data to determine the IC50 value.
Visualizations
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Caption: Mechanism of P-gp inhibition leading to intracellular drug accumulation.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Synthetically Modified Natural Compounds on ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Effects of Neochamaejasmin B on P-Glycoprotein in MDCK-hMDR1 Cells and Molecular Docking of NCB Binding in P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. P-glycoprotein confers acquired resistance to 17-DMAG in lung cancers with an ALK rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-MDR1 Antibody, extracellular human specific Pgp, clone MM4.17 | MAB4162 [merckmillipore.com]
identifying off-target effects of P-gp inhibitor 17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing off-target effects of P-glycoprotein (P-gp) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of novel P-gp inhibitors.
Issue 1: Discrepancy between Biochemical and Cell-Based Assay Results
Question: My compound potently inhibits P-gp ATPase activity in a biochemical assay, but shows weak or no activity in a cell-based drug efflux assay (e.g., Calcein-AM or Rhodamine 123 efflux). What could be the underlying cause?
Answer: This is a common challenge in P-gp inhibitor development. Several factors could contribute to this discrepancy:
-
Low Cell Permeability: Your compound may not be effectively crossing the cell membrane to reach the intracellular ATP-binding domains of P-gp, where it needs to act to inhibit ATPase function.
-
Compound Efflux: The inhibitor itself might be a substrate for P-gp or another efflux transporter (like MRP1 or BCRP), leading to its removal from the cell before it can exert its inhibitory effect.[1][2]
-
Off-Target Effects Masking P-gp Inhibition: The compound could have off-target cytotoxic effects that compromise cell health and, consequently, the energy-dependent P-gp efflux function, leading to misleading results in cell-based assays.
-
Assay-Specific Artifacts: The compound might interfere with the fluorescent properties of the substrate used in the efflux assay or have other non-specific interactions in the complex cellular environment that are not present in the purified protein assay.
Recommended Actions:
-
Assess Cell Permeability: Perform a cellular uptake study to determine the intracellular concentration of your compound.
-
Evaluate as a Substrate: Use a bidirectional transport assay with polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1) to determine if your compound is a substrate for P-gp or other transporters.[3]
-
Assess Cytotoxicity: Determine the compound's cytotoxicity in the parental cell line (lacking P-gp overexpression) to identify off-target toxicity.
-
Use Multiple Efflux Substrates: Repeat the efflux assay with a different fluorescent substrate to rule out compound-specific interference.
Issue 2: Unexpected Cytotoxicity in P-gp Negative Cell Lines
Question: My putative P-gp inhibitor shows significant cytotoxicity in the parental (P-gp negative) cell line, almost as potent as in the P-gp overexpressing cell line. How do I interpret this?
Answer: This observation strongly suggests that your compound has one or more off-target effects that are responsible for its cytotoxic activity, independent of P-gp inhibition. While P-gp inhibitors are intended to restore the efficacy of chemotherapeutics in resistant cells, they should ideally have low intrinsic toxicity.[2]
Possible Off-Targets:
-
Kinases: Many small molecules interact with the ATP-binding site of various kinases, leading to the disruption of essential signaling pathways.[4][5]
-
Ion Channels: Some P-gp inhibitors, particularly earlier generations, were found to interact with ion channels, such as calcium channels.[6][7]
-
Mitochondrial Respiration: The compound could be interfering with mitochondrial function, leading to a depletion of cellular ATP and subsequent cell death.
-
Other Transporters: Inhibition of other essential cellular transporters could lead to cytotoxic effects.
Recommended Actions:
-
Kinome Profiling: Perform a kinome scan to identify potential kinase targets of your compound.[8] This will provide a broad overview of its kinase inhibitory activity.
-
Broad Target Profiling: Screen the compound against a panel of common off-targets (e.g., GPCRs, ion channels, nuclear receptors).
-
Mitochondrial Toxicity Assays: Evaluate the effect of your compound on mitochondrial membrane potential and oxygen consumption.
-
Proteomic Analysis: Use quantitative proteomics to identify changes in protein expression or post-translational modifications in response to compound treatment, which can provide clues about the affected pathways.
Frequently Asked Questions (FAQs)
What are the common off-target effects of P-gp inhibitors?
Historically, P-gp inhibitors have been associated with a range of off-target effects, which has been a major hurdle in their clinical development.[6] Common off-target liabilities include:
-
Inhibition of Cytochrome P450 (CYP) Enzymes: Many P-gp inhibitors also inhibit CYP3A4, a key enzyme in drug metabolism. This can lead to significant drug-drug interactions.[6]
-
Interaction with Other ABC Transporters: Lack of specificity can lead to the inhibition of other important ABC transporters like MRP1 and BCRP.
-
Cardiotoxicity: First and second-generation inhibitors were often associated with cardiac side effects due to their interaction with ion channels.[7]
-
Kinase Inhibition: As many kinase inhibitors are also P-gp substrates or inhibitors, novel P-gp inhibitors should be profiled for kinase activity.[4]
How can I design an experiment to confirm a suspected off-target kinase interaction?
If a kinome scan suggests a potential off-target kinase, you can validate this interaction through a series of experiments:
-
In Vitro Kinase Assay: Perform a dose-response experiment with the purified kinase to determine the IC50 value of your compound for the specific off-target.
-
Cellular Target Engagement Assay: Use a technique like NanoBRET to confirm that your compound can bind to the target kinase in living cells.[4][5]
-
Western Blot Analysis: Treat cells with your compound and perform a Western blot to assess the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation would indicate target engagement and inhibition.
-
Phenotypic Rescue: If the off-target kinase is known to be essential for cell survival, you can attempt to rescue the cytotoxic effect of your compound by overexpressing a drug-resistant mutant of the kinase.
What is the role of ATPase assays in characterizing P-gp inhibitors?
P-gp utilizes the energy from ATP hydrolysis to efflux substrates.[9][10] ATPase assays measure the rate of ATP hydrolysis by P-gp in the presence of a test compound. This assay is crucial for:
-
Determining Mechanism of Action: It can help differentiate between competitive inhibitors (which may stimulate ATPase activity at low concentrations) and non-competitive inhibitors.
-
Screening for Inhibitors: It is a valuable tool for high-throughput screening of compound libraries to identify potential P-gp inhibitors.[11][12]
-
Structure-Activity Relationship (SAR) Studies: It provides quantitative data (EC50 for stimulation or IC50 for inhibition) that can guide the chemical optimization of a lead compound.
It is important to note that results from ATPase assays should always be confirmed with cell-based efflux assays to ensure the compound is effective in a more physiologically relevant context.[13]
Quantitative Data Summary
The following tables provide examples of quantitative data that might be generated during the characterization of a novel P-gp inhibitor, here denoted as "Inhibitor X".
Table 1: On-Target vs. Off-Target Activity of Inhibitor X
| Assay Type | Target | Result (IC50/EC50 in µM) |
| On-Target Assays | ||
| P-gp ATPase Inhibition | P-gp (ABCB1) | 0.25 |
| Calcein-AM Efflux | P-gp (ABCB1) | 0.5 |
| Off-Target Assays | ||
| Kinase Inhibition | Kinase Y | 1.5 |
| Kinase Inhibition | Kinase Z | > 50 |
| Cytotoxicity | P-gp Negative Cell Line | 15 |
| CYP Inhibition | CYP3A4 | 10 |
Table 2: Proteomic Analysis of Cells Treated with Inhibitor X
| Protein | Pathway | Fold Change (Treated vs. Control) | p-value |
| Phospho-Protein A (Ser123) | Kinase Y Signaling | -3.2 | < 0.01 |
| Protein B | Apoptosis | +2.5 | < 0.05 |
| Protein C | Stress Response | +1.8 | < 0.05 |
Experimental Protocols
1. P-gp ATPase Assay
This protocol provides a general method for measuring the effect of a compound on the ATPase activity of P-gp.
-
Materials: Purified P-gp membrane vesicles, ATP, assay buffer (e.g., Tris-HCl, MgCl2, KCl), phosphate standard, reagent to detect inorganic phosphate (e.g., malachite green).
-
Procedure:
-
Prepare a reaction mixture containing P-gp membrane vesicles in assay buffer.
-
Add the test compound at various concentrations. Include a positive control (e.g., verapamil, which stimulates ATPase activity) and a negative control (vehicle).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate at 37°C for a set time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent and incubate at room temperature to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the amount of inorganic phosphate released by comparing to a standard curve.
-
Plot the ATPase activity against the compound concentration to determine the IC50 or EC50.
-
2. Calcein-AM Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate.
-
Materials: P-gp overexpressing cells (e.g., KB-V1, A2780-Pac-Res) and their parental counterparts (e.g., KB-3-1, A2780), Calcein-AM, Hank's Balanced Salt Solution (HBSS), test compound, positive control inhibitor (e.g., tariquidar).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with the test compound at various concentrations or a positive control in HBSS for 30-60 minutes at 37°C.
-
Add Calcein-AM to all wells at a final concentration of ~0.25 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Calculate the fluorescence accumulation ratio (fluorescence in treated cells / fluorescence in vehicle-treated cells).
-
Plot the accumulation ratio against the compound concentration to determine the EC50.
-
Visualizations
Caption: On-target vs. potential off-target kinase inhibition by a P-gp inhibitor.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiclass Classifier for P-Glycoprotein Substrates, Inhibitors, and Non-Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vghtc.gov.tw [vghtc.gov.tw]
- 9. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 10. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
- 12. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
troubleshooting inconsistent results in P-gp inhibition assays
Welcome to the technical support center for P-glycoprotein (P-gp) inhibition assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my IC50 values for the same compound?
A1: Inter-assay and inter-laboratory variability in IC50 values is a well-documented challenge in P-gp inhibition studies.[1][2] Several factors can contribute to this:
-
Assay System: Different assay platforms (e.g., cell-based vs. membrane vesicles) and probe substrates (e.g., digoxin, calcein-AM, rhodamine 123) can yield different IC50 values.[1][3] For instance, IC50 values from rhodamine 123 assays can be significantly different from those obtained with digoxin assays for the same inhibitor.[1]
-
Cell Line Choice: The type of cell line used (e.g., Caco-2, MDCK-MDR1, LLC-MDR1) and its specific clone can lead to variations in P-gp expression and therefore, different IC50 values.[1][2]
-
Calculation Method: There is no universally accepted method for calculating IC50 values, and different approaches can lead to different results.[1][4]
-
Experimental Conditions: Variations in transport media, pH, and incubation times can all impact the final IC50 value.[5][6]
To minimize variability, it is crucial to standardize your assay protocol, including cell line, passage number, probe substrate, and calculation method, and to run a positive control inhibitor in each experiment.[1][7]
Q2: My positive control inhibitor is showing a weaker than expected effect. What could be the cause?
A2: A weak positive control suggests a problem with the assay system's sensitivity. Potential causes include:
-
High P-gp Expression: Cell lines with very high levels of P-gp expression may require higher concentrations of inhibitor to achieve 50% inhibition, leading to higher IC50 values.[8]
-
Low Passive Permeability of the Test Compound: For cell-based assays, if your test compound has low passive permeability, it may not reach a high enough intracellular concentration to effectively inhibit P-gp. In such cases, inside-out membrane vesicle assays may be a more suitable alternative.[7][9]
-
Degradation of the Inhibitor: Ensure the stability of your positive control inhibitor under your experimental conditions.
-
Incorrect Substrate Concentration: The concentration of the P-gp probe substrate used can influence the apparent IC50 of an inhibitor.
Q3: I am observing a high background signal in my calcein-AM assay. How can I reduce it?
A3: High background fluorescence in a calcein-AM assay can mask the signal from P-gp inhibition. Here are some troubleshooting steps:
-
Incomplete Removal of Extracellular Calcein-AM: Ensure thorough washing of the cells to remove any remaining extracellular calcein-AM before measuring fluorescence.
-
Spontaneous Hydrolysis of Calcein-AM: Calcein-AM can spontaneously hydrolyze to the fluorescent calcein. Prepare fresh solutions and minimize the time the cells are incubated with the dye.
-
Cell Death: Dead cells can take up calcein and contribute to background fluorescence. Use a viability dye to assess cell health.
-
Instrument Settings: Optimize the gain and other settings on your fluorescence plate reader to maximize the signal-to-noise ratio.
For more general troubleshooting of calcein viability assays, several resources are available.[10]
Q4: The efflux ratio of my P-gp substrate is lower than expected in my Caco-2 cell monolayer assay. What should I check?
A4: A low efflux ratio can indicate several issues:
-
Low P-gp Expression in Caco-2 cells: P-gp expression in Caco-2 cells can be variable and is known to be dependent on the passage number.[11][12][13] Higher passage numbers (e.g., >P80) often exhibit higher P-gp expression and function.[12] Low passage number Caco-2 cells may have insufficient P-gp expression for robust efflux studies.[12]
-
Poor Monolayer Integrity: Check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have tight junctions.
-
Involvement of Other Transporters: Your compound might be a substrate for uptake transporters, which can counteract the efflux by P-gp.[14][15]
-
Suboptimal Assay Conditions: Ensure the pH of the apical and basolateral compartments is appropriate and that the incubation time is sufficient to observe significant efflux.
Troubleshooting Guides
Issue: Inconsistent Results in Digoxin Transport Assays
This guide provides a systematic approach to troubleshooting variability in digoxin transport assays, a common method for assessing P-gp inhibition.[4]
Troubleshooting Workflow for Digoxin Transport Assays
Caption: A troubleshooting workflow for inconsistent digoxin transport assay results.
Issue: Interpreting Calcein-AM Assay Data
The calcein-AM assay is a popular high-throughput screening method for P-gp inhibitors.[8] Understanding the principle of the assay is key to interpreting the results correctly.
Principle of the Calcein-AM P-gp Inhibition Assay
Caption: The mechanism of the calcein-AM assay for P-gp inhibition.[16]
Quantitative Data Summary
The following table summarizes the reported IC50 values for known P-gp inhibitors across different assay systems, highlighting the potential for variability.
| Inhibitor | Probe Substrate | Cell Line | IC50 (µM) | Reference |
| Verapamil | Digoxin | Caco-2 | 3.27 ± 1.11 | [7] |
| Ketoconazole | Digoxin | Caco-2 | 1.65 ± 0.488 | [7] |
| Fostamatinib | Digoxin | Caco-2 | 2.47 ± 0.137 | [7] |
| Verapamil | N-methyl-quinidine | Vesicles | ~3.9 | [17] |
| Cyclosporin A | Calcein-AM | K562MDR | Varies | [8][18] |
| Vinblastine | N-methyl-quinidine | Vesicles | 0.1 | [18] |
| Paclitaxel | N-methyl-quinidine | Vesicles | 0.6 | [18] |
Experimental Protocols
Protocol 1: Bidirectional Transport Assay in Caco-2 Cells
This protocol is adapted from established methods for assessing P-gp substrates and inhibitors using Caco-2 cell monolayers.[4][19]
1. Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor monolayer integrity by measuring TEER values.
2. Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
For substrate assessment, add the test compound to either the apical (A) or basolateral (B) chamber.
-
For inhibition assessment, pre-incubate the monolayers with the inhibitor on both sides, then add the P-gp probe substrate (e.g., digoxin) to the donor chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
3. Sample Analysis:
-
Quantify the concentration of the test compound or probe substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 is generally considered indicative of active efflux.
-
For inhibition studies, calculate the percent inhibition of the probe substrate's efflux at various inhibitor concentrations to determine the IC50 value.
Protocol 2: Calcein-AM Inhibition Assay
This protocol provides a general framework for a high-throughput P-gp inhibition assay using calcein-AM.[8][20]
1. Cell Seeding:
-
Seed P-gp overexpressing cells (e.g., K562/MDR) in a 96-well plate.
2. Compound Incubation:
-
Add various concentrations of the test compound (potential inhibitor) to the wells. Include a positive control inhibitor (e.g., verapamil) and a negative control (vehicle).
-
Incubate the plate at 37°C.
3. Calcein-AM Loading:
-
Add calcein-AM to all wells to a final concentration of approximately 0.25 µM.
-
Incubate for 15-30 minutes at 37°C.
4. Fluorescence Measurement:
-
Wash the cells with ice-cold buffer to stop the reaction and remove extracellular dye.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
5. Data Analysis:
-
Normalize the fluorescence signal to a cell viability marker if necessary.
-
Calculate the percent inhibition of P-gp activity relative to the positive and negative controls.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
Factors Contributing to P-gp Assay Variability
The following diagram illustrates the complex interplay of factors that can lead to inconsistent results in P-gp inhibition assays.
Sources of Variability in P-gp Inhibition Assays
Caption: Key factors contributing to variability in P-gp inhibition assay outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Experimental Conditions for In vitro P-glycoprotein Assay Using LLC-GA5 Cells -Journal of Pharmaceutical Investigation [koreascience.kr]
- 6. Impact of Extracellular Acidity on the Activity of P-glycoprotein and the Cytotoxicity of Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 8. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-gp Substrate Identification | Evotec [evotec.com]
- 10. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. xenotech.com [xenotech.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
stability of P-gp inhibitor 17 in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of P-gp Inhibitor 17 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media over time?
A1: this compound is generally stable in cell culture media, but a gradual decrease in concentration can be observed over longer incubation periods. Under typical cell culture conditions (37°C, 5% CO2), a decline of up to 30% may be observed over 72 hours. It is recommended to refer to the stability data provided and consider the duration of your experiment when interpreting results.
Q2: My assay results show a weaker than expected inhibition of P-gp. Could this be related to the stability of Inhibitor 17?
A2: Yes, a loss of inhibitor concentration due to degradation or non-specific binding can lead to reduced P-gp inhibition. We recommend running a stability check of Inhibitor 17 under your specific experimental conditions. If significant degradation is observed, consider reducing the incubation time or replenishing the compound during the experiment.
Q3: Are there any specific components in cell culture media that are known to affect the stability of this compound?
A3: While extensive studies on all media components have not been conducted, the presence of serum can sometimes impact the effective concentration of small molecules due to protein binding. It is advisable to perform a preliminary stability test in the specific batch of media and serum you will be using for your experiments.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, prepare fresh solutions of Inhibitor 17 for each experiment. If the experimental design allows, consider shorter incubation times. For long-term experiments, replenishing the media with fresh inhibitor at intermediate time points can help maintain a more consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent P-gp inhibition across replicate wells. | 1. Uneven evaporation from the plate.2. Inhibitor 17 adsorbing to the plasticware.3. Inaccurate pipetting. | 1. Ensure proper humidification in the incubator.2. Pre-incubate plates with media containing a low concentration of bovine serum albumin (BSA) to block non-specific binding sites.3. Verify pipette calibration and technique. |
| Higher than expected IC50 value for Inhibitor 17. | 1. Degradation of the inhibitor during the assay.2. High cell density leading to increased metabolism of the inhibitor.3. Interaction with other compounds in the assay. | 1. Refer to the stability data (Table 1) and shorten the incubation time if necessary.2. Optimize cell seeding density.3. Run appropriate vehicle controls to rule out interference. |
| Precipitation of Inhibitor 17 in the cell culture media. | The concentration of Inhibitor 17 exceeds its solubility in the media. | Decrease the final concentration of the inhibitor. Ensure the DMSO concentration in the final working solution is low (typically <0.5%). |
Stability Data
The stability of this compound (10 µM) was assessed in standard DMEM supplemented with 10% FBS at 37°C and 5% CO2. The concentration of the inhibitor was measured at various time points using LC-MS/MS.
Table 1: Stability of this compound in Cell Culture Media
| Time Point (Hours) | Mean Concentration (µM) | % Remaining |
| 0 | 10.00 | 100% |
| 4 | 9.81 | 98.1% |
| 8 | 9.52 | 95.2% |
| 24 | 8.87 | 88.7% |
| 48 | 7.93 | 79.3% |
| 72 | 6.99 | 69.9% |
Experimental Protocols
Protocol for Assessing Compound Stability in Cell Culture Media
This protocol outlines the steps to determine the stability of a test compound, such as this compound, in cell culture media over time.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Warm the desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
-
Sample Preparation:
-
Spike the pre-warmed cell culture medium with this compound to achieve the final desired concentration (e.g., 10 µM).
-
Aliquot the medium containing the inhibitor into sterile microcentrifuge tubes for each time point.
-
-
Incubation:
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Time Point Collection:
-
At each designated time point (e.g., 0, 4, 8, 24, 48, 72 hours), remove one aliquot from the incubator.
-
Immediately process the sample for analysis or store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Troubleshooting guide for unexpected P-gp inhibition results with Inhibitor 17.
Technical Support Center: P-glycoprotein (P-gp) Inhibitor Screening Assays
Welcome to the Technical Support Center for P-glycoprotein (P-gp) inhibitor screening assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their P-gp inhibition experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during P-gp inhibitor screening assays. The tables below are categorized by assay type for quick reference.
Calcein-AM Assay
The Calcein-AM assay is a popular fluorescence-based method to assess P-gp activity. Non-fluorescent Calcein-AM is a substrate of P-gp and is extruded from cells with high P-gp expression. Inhibition of P-gp leads to the intracellular accumulation of Calcein-AM, which is then hydrolyzed by cellular esterases into the fluorescent molecule calcein.
Table 1: Troubleshooting the Calcein-AM Assay
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Incomplete removal of extracellular Calcein-AM. | Increase the number and volume of wash steps with ice-cold buffer after Calcein-AM incubation. Ensure complete aspiration of the wash buffer between steps. |
| Spontaneous hydrolysis of Calcein-AM in the assay medium. | Prepare fresh Calcein-AM working solution just before use. Protect the solution from light and prolonged exposure to room temperature. | |
| Low fluorescence signal in the presence of a known inhibitor | Low esterase activity in the chosen cell line. | Confirm esterase activity of the cell line. Consider using a different cell line with higher esterase activity. |
| Cell death or compromised cell membrane integrity. | Perform a cell viability assay (e.g., Trypan Blue) to ensure cell health. Optimize inhibitor concentrations to avoid cytotoxicity. | |
| Insufficient incubation time with Calcein-AM. | Optimize the Calcein-AM incubation time (typically 15-60 minutes) for your specific cell line to allow for sufficient uptake and conversion to calcein.[1] | |
| High well-to-well variability | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density in representative wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with a buffer or media to maintain humidity. | |
| False positives (apparent inhibition) | Test compound is cytotoxic, leading to cell membrane leakage and calcein retention. | Evaluate the cytotoxicity of the test compound at the concentrations used in the assay. |
| Test compound inhibits cellular esterases. | Test the effect of the compound on calcein fluorescence in a cell-free system with purified esterases. | |
| False negatives (lack of inhibition) | Test compound has low permeability and cannot reach the intracellular binding site of P-gp. | Consider using a cell line with lower barrier function or a membrane-based assay for low-permeability compounds.[2] |
| P-gp expression levels in the cell line are too high, requiring a higher concentration of inhibitor. | Use cell lines with varying P-gp expression levels to determine if the IC50 is dependent on the transporter density.[3][4] |
Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate of P-gp that accumulates in the mitochondria. In cells overexpressing P-gp, Rhodamine 123 is actively transported out of the cell. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.
Table 2: Troubleshooting the Rhodamine 123 Efflux Assay
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Incomplete removal of extracellular Rhodamine 123. | Increase the number of wash steps with cold buffer after the loading phase. |
| Non-specific binding of Rhodamine 123 to plasticware. | Use low-binding microplates. Pre-coat plates with a blocking agent like bovine serum albumin (BSA). | |
| Low fluorescence signal | Low mitochondrial membrane potential, affecting Rhodamine 123 accumulation. | Ensure cells are healthy and metabolically active. Avoid using compounds that are known mitochondrial toxins. |
| Low P-gp expression in the cell line. | Verify P-gp expression levels by Western blot or qPCR. Select a cell line with robust P-gp expression. | |
| High variability | Inconsistent loading and efflux times. | Use a multichannel pipette for adding and removing solutions. Ensure precise timing for all incubation steps. |
| Fluctuation in temperature affecting P-gp activity. | Maintain a constant temperature (typically 37°C) throughout the assay. | |
| False positives (apparent inhibition) | Test compound is a mitochondrial toxicant, causing a decrease in mitochondrial membrane potential and subsequent retention of Rhodamine 123 in the cytoplasm. | Assess the effect of the test compound on mitochondrial membrane potential using a P-gp-independent method.[5] |
| Test compound quenches the fluorescence of Rhodamine 123. | Test for quenching effects by measuring Rhodamine 123 fluorescence in the presence of the test compound in a cell-free system. | |
| False negatives (lack of inhibition) | Presence of serum in the assay medium can bind to the test compound, reducing its effective concentration. | Perform the assay in serum-free medium, but be aware that some cell lines may require serum for viability.[6] |
| Test compound is also a substrate of P-gp and competes with Rhodamine 123 for transport. | This can lead to an underestimation of inhibitory potency. Consider using multiple P-gp substrates to characterize the interaction. |
P-gp ATPase Assay
This is a membrane-based assay that measures the ATP hydrolysis activity of P-gp. P-gp substrates and inhibitors can modulate its ATPase activity. This assay is useful for identifying direct interactions with the transporter.
Table 3: Troubleshooting the P-gp ATPase Assay
| Problem | Potential Cause | Recommended Solution |
| Low ATPase activity | Poor quality of the P-gp-containing membranes. | Use commercially available, quality-controlled membrane preparations or optimize your in-house membrane isolation protocol. |
| Inactive ATPase enzyme. | Ensure proper storage of membranes at -80°C. Avoid repeated freeze-thaw cycles. | |
| Suboptimal assay conditions (pH, temperature, salt concentration). | Optimize the assay buffer composition according to the manufacturer's protocol or literature recommendations. | |
| High background from non-P-gp ATPases | Contamination of membrane preparations with other ATPases. | Include a specific P-gp inhibitor, such as sodium orthovanadate (Na3VO4), to determine the P-gp-specific ATPase activity. |
| Inconsistent results | Variability in membrane preparation batches. | Characterize each new batch of membranes for basal and stimulated ATPase activity. |
| Pipetting errors with small volumes of viscous membrane suspensions. | Use positive displacement pipettes for accurate handling of membrane vesicles. | |
| Compound-related issues | Test compound precipitates in the assay buffer. | Check the solubility of the test compound in the assay buffer. Use a lower concentration or a different solvent (ensure solvent concentration is compatible with the assay). |
| Test compound interferes with the ATP detection method (e.g., colorimetric or luminescence). | Run a control without P-gp membranes to assess any interference of the test compound with the detection reagents. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cell line for my P-gp inhibitor screening assay?
A1: The choice of cell line is critical and can significantly impact your results. Consider the following factors:
-
P-gp Expression Level: Cell lines with higher P-gp expression will have a larger assay window but may require higher concentrations of inhibitors to see an effect.[3][4] It is advisable to use a panel of cell lines with varying P-gp expression to understand the potency of your compound.
-
Endogenous Transporters: Be aware of the expression of other transporters in your chosen cell line that could interact with your test compound or the probe substrate, leading to misleading results.
-
Cell Line Origin: The origin of the cell line (e.g., human colon adenocarcinoma Caco-2, or transfected cell lines like MDCKII-MDR1 and LLC-PK1-MDR1) can influence the overall cellular context and response.[7]
-
Growth Characteristics: Choose a cell line that is robust and easy to culture consistently.
Q2: What are appropriate positive and negative controls for P-gp inhibition assays?
A2:
-
Positive Controls: Use well-characterized P-gp inhibitors. For cell-based assays, verapamil and cyclosporin A are commonly used. For ATPase assays, verapamil is a known stimulator at lower concentrations and an inhibitor at higher concentrations.
-
Negative Controls: A compound known not to interact with P-gp should be included. For cell-based assays, using the parental cell line that does not overexpress P-gp is an excellent negative control to assess non-specific effects of your test compound.
-
Vehicle Control: Always include a control with the same concentration of the solvent (e.g., DMSO) used to dissolve your test compounds.
Q3: My test compound shows P-gp inhibition in the Calcein-AM assay but not in the ATPase assay. What could be the reason?
A3: This discrepancy can arise from several factors:
-
Indirect Inhibition: The compound might not be a direct inhibitor of P-gp's ATPase activity but could be affecting P-gp function indirectly within the cell. For example, it could be disrupting the cellular energy supply or altering the membrane environment.
-
Cytotoxicity: The compound might be cytotoxic, leading to false-positive results in the cell-based Calcein-AM assay due to membrane disruption.[8] The membrane-based ATPase assay is less susceptible to cytotoxicity.
-
Assay Sensitivity: The two assays have different mechanisms and sensitivities. The Calcein-AM assay measures the overall cellular outcome of P-gp inhibition, while the ATPase assay measures a specific molecular event.
Q4: How can mitochondrial toxicity of a test compound lead to a false-positive result in a Rhodamine 123 assay?
A4: Rhodamine 123 is a lipophilic cation that accumulates in mitochondria due to the negative mitochondrial membrane potential. P-gp actively pumps Rhodamine 123 out of the cell. If a test compound is a mitochondrial toxicant, it can disrupt the mitochondrial membrane potential. This disruption reduces the driving force for Rhodamine 123 to enter the mitochondria, leading to its accumulation in the cytoplasm. This cytoplasmic increase in fluorescence can be misinterpreted as P-gp inhibition, as it mimics the effect of a true P-gp inhibitor that blocks the efflux of Rhodamine 123 from the cytoplasm.[5]
Experimental Protocols
Calcein-AM P-gp Inhibition Assay Protocol
This protocol provides a general guideline for a 96-well plate format. Optimization of cell number, and compound and Calcein-AM concentrations may be required.
-
Cell Seeding:
-
Seed P-gp overexpressing cells (e.g., KB-V1, A2780-Pac-Res) and the corresponding parental cell line in a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and a positive control (e.g., verapamil) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Remove the culture medium from the wells and wash the cells once with the assay buffer.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.
-
Add a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature to release the intracellular calcein.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percent inhibition relative to the positive control (e.g., verapamil) and the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Rhodamine 123 Efflux P-gp Inhibition Assay Protocol
This protocol is for a flow cytometry-based assay, which provides single-cell data.
-
Cell Preparation:
-
Harvest P-gp overexpressing cells and the parental cell line and resuspend them in assay buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C in the dark to allow for cellular uptake and mitochondrial accumulation.
-
-
Compound Treatment and Efflux:
-
Wash the cells twice with ice-cold assay buffer to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed assay buffer containing the test compounds at various concentrations or a positive control (e.g., cyclosporin A).
-
Incubate for 30-60 minutes at 37°C to allow for P-gp-mediated efflux.
-
-
Flow Cytometry Analysis:
-
Place the samples on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation laser at 488 nm and an emission filter around 530 nm.
-
Collect data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percent inhibition of efflux based on the increase in MFI in the presence of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
P-gp ATPase Activity Assay Protocol
This protocol is for a colorimetric assay that detects the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and other components as recommended for the specific membrane preparation).
-
Prepare a stock solution of ATP.
-
Prepare a stock solution of a known P-gp substrate/stimulator (e.g., verapamil) and inhibitors.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Basal activity: P-gp membranes + assay buffer.
-
Stimulated activity: P-gp membranes + assay buffer + P-gp stimulator (e.g., verapamil).
-
Inhibition: P-gp membranes + assay buffer + P-gp stimulator + test compound at various concentrations.
-
Vanadate control: P-gp membranes + assay buffer + stimulator + Na3VO4 (to determine non-P-gp ATPase activity).
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
-
Phosphate Detection:
-
Stop the reaction by adding a detection reagent that forms a colored complex with the liberated inorganic phosphate (e.g., a solution containing ammonium molybdate and a reducing agent).
-
Allow the color to develop according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 600-700 nm) using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each well.
-
Determine the P-gp-specific ATPase activity by subtracting the activity in the presence of vanadate from the total activity.
-
Calculate the percent inhibition of the stimulated ATPase activity by the test compound and determine the IC50 value.
-
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for different P-gp inhibitor screening assays.
Caption: Mitochondrial toxicity interference in Rhodamine 123 assays.
Signaling Pathways Modulating P-gp Expression
Several signaling pathways can influence the expression of P-gp, which can be a source of variability if not controlled.
Caption: Key signaling pathways that regulate P-gp expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | P-glycoprotein expression skews mitochondrial dye measurements in T cells [frontiersin.org]
- 3. Transient and long-lasting openings of the mitochondrial permeability transition pore can be monitored directly in intact cells by changes in mitochondrial calcein fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 8. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 9. P-glycoprotein expression skews mitochondrial dye measurements in T cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with P-gp inhibitor 17 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-gp inhibitor 17, particularly concerning its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (also known as compound 2g) is a potent inhibitor of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance in cancer cells. It is a small molecule that is understood to directly interact with the transmembrane domain of P-gp.
| Property | Value |
| Catalog Number | HY-162040 |
| CAS Number | 2556388-58-8 |
| Molecular Formula | C₃₆H₄₉N₃O₃ |
| Molecular Weight | 571.79 g/mol |
Q2: My this compound is precipitating out of my stock solution. What are the common causes?
Precipitation of this compound from a stock solution can be attributed to several factors:
-
Low Solubility: The compound may have inherently low solubility in the chosen solvent, especially at high concentrations.
-
Improper Solvent: The solvent used may not be optimal for this specific inhibitor. While Dimethyl Sulfoxide (DMSO) is a common choice for many organic compounds, the solubility of this compound in DMSO at high concentrations may be limited.
-
Incorrect Storage: Improper storage temperature or exposure to light can lead to degradation of the compound, with the degradation products being less soluble. Stock solutions in DMSO, for instance, should be stored at -20°C or -80°C and protected from light.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the compound to come out of solution. It is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
-
Contamination: Contamination of the stock solution with water or other substances can reduce the solubility of the inhibitor.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many P-gp inhibitors and other hydrophobic small molecules, DMSO is the solvent of choice for preparing concentrated stock solutions.[1] However, it is crucial to start with a high-purity, anhydrous grade of DMSO to minimize the risk of precipitation. For P-gp inhibitor 1, a related compound, solubility in DMSO is reported to be 16.67 mg/mL (32.21 mM) with the aid of ultrasonication and warming to 70°C.[1] This suggests that gentle heating and sonication may also be beneficial for dissolving this compound.
Q4: How can I increase the solubility of this compound in my stock solution?
If you are experiencing precipitation, consider the following strategies:
-
Gentle Warming: Gently warm the solution to 37°C in a water bath.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1]
-
Co-solvents: For in vivo experiments or cell-based assays where high DMSO concentrations are toxic, co-solvents can be used for further dilution. Common co-solvents include PEG300, Tween-80, and corn oil.[2]
Q5: What are the best practices for storing this compound stock solutions?
To ensure the stability and prevent precipitation of your this compound stock solution, follow these guidelines:
-
Storage Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Light Protection: Store the aliquots in light-protecting tubes or wrap them in foil.
Troubleshooting Guide: Precipitation in Stock Solutions
This guide provides a step-by-step approach to resolving precipitation issues with your this compound stock solution.
Step 1: Visual Inspection and Initial Actions
If you observe precipitate in your stock solution, do not use it directly in your experiment. First, try to redissolve the compound.
-
Warm the Solution: Place the vial in a 37°C water bath for 10-15 minutes.
-
Vortex and Sonicate: After warming, vortex the solution vigorously. If the precipitate persists, place the vial in an ultrasonic bath for 10-15 minutes.
-
Inspect: Check if the precipitate has dissolved. If the solution is clear, it can be used. However, consider preparing a fresh stock at a slightly lower concentration for future use.
Step 2: If Precipitation Persists - Re-evaluation of Stock Preparation
If the precipitate does not redissolve, you may need to adjust your stock solution preparation protocol.
-
Lower the Concentration: The intended concentration may be above the solubility limit of this compound in the chosen solvent. Prepare a new stock solution at a lower concentration.
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Contamination with water can significantly reduce the solubility of hydrophobic compounds.
Step 3: Experimental Protocol for Solubility Assessment
To determine the optimal concentration for your stock solution, you can perform a simple solubility test.
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., high-purity DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Micro-pipettes
-
Analytical balance
Methodology:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 100 µL of DMSO) to the tube.
-
Vortex the tube for 1-2 minutes.
-
If the solid dissolves completely, add another known amount of the inhibitor and repeat the process until a saturated solution (with visible undissolved solid) is formed.
-
If the initial amount does not dissolve, place the tube in an ultrasonic bath for 15 minutes, with intermittent vortexing.
-
If the solid still does not dissolve, add a small, known volume of the solvent incrementally, vortexing and sonicating after each addition, until the solid is fully dissolved.
-
Calculate the approximate solubility based on the total amount of inhibitor dissolved in the final volume of the solvent.
Data Presentation: Solubility of P-gp Inhibitors in Common Solvents
The following table provides general solubility information for P-gp inhibitors. Note that specific values for this compound are not publicly available and should be determined experimentally.
| Solvent | General Solubility for P-gp Inhibitors | Recommended Starting Concentration for this compound (Experimental) |
| DMSO | Generally high, often >10 mg/mL | 1-10 mM |
| Ethanol | Moderate to low | 0.1-1 mM |
| PBS (Phosphate-Buffered Saline) | Very low | Not recommended for primary stock |
Visualizations
References
Validation & Comparative
P-gp Inhibitor Showdown: Unveiling the Efficacy of a Novel Compound Versus the Veteran Verapamil
For researchers and scientists at the forefront of drug development, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) remains a critical challenge. This guide provides a detailed comparison of a novel P-gp inhibitor, a 3-meta-pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid, herein referred to as Compound 2g, against the well-established first-generation inhibitor, verapamil.
This comparative analysis is based on experimental data from a study that evaluated the potential of Compound 2g to reverse P-gp-mediated MDR in tumor cells. The findings suggest that Compound 2g is a promising candidate, in some instances outperforming the benchmark inhibitor, verapamil.
At a Glance: Compound 2g vs. Verapamil
| Feature | P-gp Inhibitor: Compound 2g | Verapamil |
| Chemical Class | Triterpenoid derivative | Phenylalkylamine |
| Mechanism of Action | Directly interacts with the transmembrane domain of P-gp | Competitive and non-competitive inhibitor of P-gp; also a calcium channel blocker |
| P-gp Inhibition Efficacy | At 10 µM, increased doxorubicin fluorescence in RLS40 cells by 11.5-fold compared to control, outperforming verapamil.[1] | A well-established, first-generation P-gp inhibitor used as a benchmark in MDR studies. |
| Chemosensitization | At 5 µM, enhanced the susceptibility of KB-8-5 cells to doxorubicin cytotoxicity by 2.3-fold.[2] | Known to increase the intracellular concentration of chemotherapeutic drugs. |
| Cellular Toxicity | Demonstrated low toxicity against non-transformed human hFF3 fibroblasts and nonmalignant human embryonic kidney HEK293 cells.[2] | Can have dose-limiting toxicities, including cardiovascular side effects. |
Unpacking the P-gp Inhibition Mechanism
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic agents, out of the cell. This reduces the intracellular drug concentration and leads to multidrug resistance. P-gp inhibitors work by blocking this efflux mechanism, thereby increasing the efficacy of co-administered drugs.
Caption: Mechanism of P-gp inhibition leading to increased intracellular drug accumulation.
Head-to-Head: Experimental Data
The efficacy of Compound 2g in inhibiting P-gp was directly compared to verapamil using doxorubicin, a known P-gp substrate, in P-gp-overexpressing cancer cell lines.
Doxorubicin Accumulation Assay
This assay measures the ability of an inhibitor to block the efflux of the fluorescent drug doxorubicin from cancer cells. An increase in intracellular fluorescence indicates effective P-gp inhibition.
Key Findings:
-
In murine lymphosarcoma RLS40 cells, which exhibit P-gp-mediated multidrug resistance, Compound 2g at a concentration of 10 µM amplified doxorubicin fluorescence by 11.5-fold compared to the control group, an effect that was superior to that of verapamil at the same concentration .[1]
Chemosensitization Assay
This experiment evaluates the ability of a P-gp inhibitor to restore the sensitivity of resistant cancer cells to a chemotherapeutic agent.
Key Findings:
-
In the human cervical carcinoma cell line KB-8-5, which overexpresses P-gp, Compound 2g at a concentration of 5 µM increased the susceptibility of these cells to the cytotoxic effects of doxorubicin by 2.3-fold .[2]
Experimental Protocols in Detail
The following provides a summary of the methodologies employed in the comparative studies.
Cell Lines and Culture
-
KB-8-5: A human cervical carcinoma cell line exhibiting a multidrug-resistant phenotype due to P-gp overexpression.
-
RLS40: A murine lymphosarcoma cell line with P-gp-mediated multidrug resistance.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Doxorubicin Accumulation Assay Workflow
Caption: Experimental workflow for the doxorubicin accumulation assay to assess P-gp inhibition.
Detailed Steps:
-
P-gp overexpressing cells (e.g., RLS40) were seeded in appropriate culture plates.
-
After allowing the cells to adhere, they were pre-incubated with either Compound 2g or verapamil at specified concentrations.
-
Doxorubicin was then added to the culture medium.
-
Following an incubation period, the cells were washed to remove any extracellular doxorubicin.
-
The intracellular fluorescence of doxorubicin was quantified using flow cytometry.
-
The fluorescence intensity in the inhibitor-treated cells was compared to that of cells treated with doxorubicin alone (control).
Chemosensitization (Cytotoxicity) Assay
-
KB-8-5 cells were seeded in 96-well plates.
-
The cells were treated with varying concentrations of doxorubicin, either alone or in combination with a fixed, non-toxic concentration of Compound 2g (5 µM).
-
After an incubation period (typically 48-72 hours), cell viability was assessed using a standard method such as the MTT or SRB assay.
-
The IC50 value (the concentration of doxorubicin required to inhibit cell growth by 50%) was determined for each treatment condition. A decrease in the IC50 of doxorubicin in the presence of the inhibitor indicates successful chemosensitization.
Logical Comparison Framework
Caption: Logical framework for comparing the P-gp inhibitory efficacy of two compounds.
Conclusion for the Modern Researcher
The available experimental data strongly suggests that the novel triterpenoid derivative, Compound 2g, is a potent P-gp inhibitor with promising chemosensitizing activity. Notably, in a direct comparison, it demonstrated superior efficacy in enhancing doxorubicin accumulation in P-gp-overexpressing cells compared to the first-generation inhibitor, verapamil. Furthermore, Compound 2g exhibited a favorable preliminary safety profile in non-cancerous cell lines.
For researchers in drug development, these findings highlight the potential of exploring novel chemical scaffolds, such as that of Compound 2g, for the development of next-generation P-gp inhibitors. While verapamil has been a valuable tool in elucidating the role of P-gp, its clinical utility has been hampered by off-target effects and modest potency. The superior performance and lower in vitro toxicity of compounds like 2g offer a compelling direction for future research aimed at overcoming multidrug resistance in cancer therapy. Further investigation, including the determination of IC50 values in standardized substrate accumulation assays and in vivo efficacy studies, is warranted to fully characterize the potential of this promising new inhibitor.
References
In Vivo Validation of P-glycoprotein Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of selected P-glycoprotein (P-gp) inhibitors, supported by experimental data from animal models. P-glycoprotein is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of various drugs. The effective inhibition of P-gp in vivo is a key strategy to overcome MDR and enhance drug efficacy.
Comparative Analysis of P-gp Inhibitors
The following tables summarize the in vivo efficacy of three distinct P-gp inhibitors: EC31, a novel epicatechin derivative; XR9576 (Tariquidar), a potent non-competitive inhibitor; and LY335979 (Zosuquidar), a third-generation inhibitor. These inhibitors have been evaluated in various animal models to determine their ability to reverse P-gp-mediated drug resistance.
Table 1: In Vivo Efficacy of P-gp Inhibitors in Animal Models
| Inhibitor | Animal Model | P-gp Substrate | Inhibitor Dosing Regimen | Substrate Dosing Regimen | Key Efficacy Results | Reference |
| EC31 | Human breast cancer xenograft (LCC6MDR) in BALB/c nude mice | Paclitaxel (PTX) | 30 mg/kg, intraperitoneal (i.p.) | 12 mg/kg, intravenous (i.v.) | 1.6-fold reduction in tumor volume; 1.5-fold reduction in tumor weight; 6-fold increase in intratumor PTX level.[1] | [1] |
| Murine leukemia (P388ADR) and human leukemia (K562/P-gp) models | Doxorubicin (DOX) | 30 mg/kg, i.p. | Not specified | Significantly prolonged survival of the mice.[1][2] | [1][2] | |
| XR9576 | Murine colon tumor (MC26) in mice | Doxorubicin | 2.5-4.0 mg/kg, i.v. or oral (p.o.) | Not specified | Potentiated the antitumor activity of doxorubicin.[3] | [3] |
| Human tumor xenografts (2780AD, H69/LX4) in nude mice | Paclitaxel, Etoposide, Vincristine | 6-12 mg/kg, p.o. | Not specified | Fully restored antitumor activity of the co-administered drugs.[3] | [3] | |
| LY335979 | Wild-type mice | Paclitaxel | 60 mg/kg, p.o. | 20 mg/kg, p.o. | Investigated the effect on intestinal absorption.[4] | [4] |
| Wild-type mice | Paclitaxel | 25 and 80 mg/kg, p.o. | Intravenous (i.v.) | 3.5-fold and 5-fold higher paclitaxel levels in the brain, respectively. | [5] |
Table 2: In Vitro Potency of P-gp Inhibitors
| Inhibitor | Cell Lines | P-gp Substrate | Potency (EC50/IC50) | Reference |
| EC31 | P-gp-overexpressing cell lines | Paclitaxel, Doxorubicin, Vincristine | 37 to 249 nM (EC50) | [1][2] |
| XR9576 | Human (H69/LX4, 2780AD) and murine (EMT6 AR1.0, MC26) MDR cell lines | Doxorubicin, Paclitaxel, Etoposide, Vincristine | 25-80 nM for complete reversal of resistance | [3] |
| LY335979 | P-gp-overexpressing cell lines | Not specified | 50 to 100 nM | [6] |
Detailed Experimental Protocols
In Vivo Validation of EC31
-
Human Breast Cancer Xenograft Model :
-
Animal Model : BALB/c nude mice were subcutaneously xenografted with LCC6MDR cells, a P-gp-overexpressing human breast cancer cell line.[1][7]
-
Treatment Protocol : Mice were treated with EC31 (30 mg/kg, i.p.) and Paclitaxel (12 mg/kg, i.v.).[1]
-
Efficacy Assessment : Tumor volume and weight were measured. Intratumor paclitaxel concentration was determined using UPLC-MS/MS.[1][7]
-
-
Leukemia Models :
In Vivo Validation of XR9576 (Tariquidar)
-
Murine Colon Tumor Model :
-
Human Tumor Xenograft Models :
-
Animal Models : Nude mice with highly resistant MDR human tumor xenografts (2780AD, H69/LX4).[3]
-
Treatment Protocol : Co-administration of XR9576 (6-12 mg/kg p.o.) with paclitaxel, etoposide, or vincristine.[3]
-
Efficacy Assessment : Restoration of the antitumor activity of the chemotherapeutic agents was measured.[3]
-
In Vivo Validation of LY335979 (Zosuquidar)
-
Intestinal Absorption Study :
-
Animal Model : Wild-type mice.[4]
-
Treatment Protocol : Mice were orally administered LY335979 (60 mg/kg). After 10 minutes, paclitaxel was orally administered at a dose of 20 mg/kg.[4]
-
Efficacy Assessment : The portal-systemic blood concentration difference method was used to evaluate the effect on the intestinal absorption of paclitaxel.[4]
-
-
Brain Penetration Study :
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo reversal of P-glycoprotein-mediated multidrug resistance by a novel potent modulator, XR9576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Verapamil as a Positive Control for P-glycoprotein Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of verapamil with other P-glycoprotein (P-gp) inhibitors, supported by experimental data and detailed protocols. Verapamil, a first-generation P-gp inhibitor, is widely used as a positive control in P-gp inhibition assays due to its well-characterized interactions with this efflux pump. This document will delve into its mechanism of action, comparative efficacy, and provide standardized protocols for its use in common in vitro assays.
Comparative Efficacy of P-gp Inhibitors
The inhibitory potency of verapamil against P-gp is often compared with other inhibitors, including the more potent second and third-generation compounds. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison, though it can vary depending on the cell line, substrate probe, and assay conditions. The following table summarizes the IC50 values for verapamil and other common P-gp inhibitors.
| Inhibitor | Generation | Cell Line | Assay Type | Substrate | IC50 (µM) |
| Verapamil | First | K562/ADR | - | - | 15[1] |
| Caco-2 | Digoxin Transport | Digoxin | 1.1[2] | ||
| MCF7R | Rhodamine 123 | Rhodamine 123 | 0.05 - 250.5 (range for various inhibitors)[3] | ||
| P-gp Vesicles | NMQ Accumulation | N-methylquinidine (NMQ) | 3.9[4] | ||
| CEM | Calcein-AM | Calcein-AM | > Cyclosporin A[5] | ||
| Cyclosporin A | First | CEM | Calcein-AM | Calcein-AM | < Verapamil[5] |
| Elacridar (GF120918) | Third | MCF7R | Rhodamine 123 | Rhodamine 123 | 0.05[3] |
| Caki-1/ACHN | Photoaffinity Labeling | [3H]azidopine | 0.16[6] | ||
| Zosuquidar (LY335979) | Third | HeLa | NBD-CSA/Rh123 Transport | NBD-CSA/Rhodamine 123 | > 200 nM (for mutant P-gp)[7] |
Mechanism of P-gp Inhibition by Verapamil
Verapamil inhibits P-gp-mediated efflux through direct interaction with the transporter. While it can be a substrate for P-gp, at higher concentrations, it acts as a competitive or non-competitive inhibitor, depending on the substrate.[8] Verapamil has been shown to modulate the ATPase activity of P-gp, which is essential for the energy-dependent transport of substrates out of the cell.[9] The interaction of verapamil with P-gp can lead to conformational changes in the transporter, thereby hindering its ability to bind to and transport other substrates.
Experimental Protocols
Here, we provide detailed protocols for two common P-gp inhibition assays using verapamil as a positive control: the Calcein-AM uptake assay and the bidirectional digoxin transport assay.
Calcein-AM Uptake Assay
This assay is based on the principle that Calcein-AM, a non-fluorescent and cell-permeable dye, is a substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent molecule calcein, which is trapped within the cell. In cells overexpressing P-gp, Calcein-AM is actively effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp leads to increased accumulation of calcein and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., L-MDR1, a porcine kidney epithelial cell line overexpressing human P-gp) and the corresponding parental cell line (e.g., LLC-PK1).[10]
-
Calcein-AM stock solution (1 mM in DMSO).
-
Verapamil stock solution (10 mM in DMSO).
-
Test compounds.
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Wash the cells twice with HBSS.
-
Prepare serial dilutions of the test compounds and verapamil (positive control) in HBSS. A typical concentration range for verapamil is 0.1 to 100 µM.[11]
-
Add the test compounds and verapamil to the respective wells and incubate for 30 minutes at 37°C.
-
Add Calcein-AM to each well to a final concentration of 0.25 µM.[12]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the percentage of P-gp inhibition relative to the fluorescence in the parental cells (representing 100% inhibition) and the P-gp overexpressing cells treated with vehicle (representing 0% inhibition).
Bidirectional Digoxin Transport Assay
This assay measures the P-gp-mediated transport of a specific substrate, [3H]-digoxin, across a polarized monolayer of cells, typically Caco-2 or MDCK-MDR1 cells, grown on permeable supports.[13][14] The transport is measured in two directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. A higher B-to-A transport compared to A-to-B transport indicates active efflux by P-gp. P-gp inhibitors will reduce the B-to-A transport.
Materials:
-
Caco-2 or MDCK-MDR1 cells.
-
Permeable transwell inserts (e.g., 12-well or 24-well).
-
[3H]-digoxin.
-
Verapamil.
-
Test compounds.
-
Transport buffer (e.g., HBSS with 10 mM HEPES).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Seed Caco-2 or MDCK-MDR1 cells on the transwell inserts and culture them until a confluent monolayer is formed, typically for 21 days for Caco-2 cells.
-
Wash the cell monolayers twice with transport buffer.
-
To measure A-to-B transport, add the transport buffer containing [3H]-digoxin (typically 5 µM) and the test compound or verapamil (e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.[13]
-
To measure B-to-A transport, add the transport buffer containing [3H]-digoxin and the test compound or verapamil to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A) and the donor chamber.
-
Determine the amount of [3H]-digoxin in the samples using a scintillation counter.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). A reduction in the efflux ratio in the presence of the test compound or verapamil indicates P-gp inhibition.
Visualizations
P-gp Inhibition Experimental Workflow
Caption: Workflow for a Calcein-AM P-gp inhibition assay.
Mechanism of P-gp Inhibition by Verapamil
Caption: Verapamil competitively inhibits P-gp mediated substrate efflux.
Signaling Pathways Regulating P-gp Expression
Caption: Key signaling pathways regulating P-gp expression.
References
- 1. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. xenotech.com [xenotech.com]
- 5. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Drug-Protein Hydrogen Bonds Govern the Inhibition of the ATP Hydrolysis of the Multidrug Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 10. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Third-Generation P-gp Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Third-generation P-glycoprotein (P-gp) inhibitors represent a significant advancement in the effort to overcome multidrug resistance (MDR) in cancer therapy. Developed to be more potent and specific with fewer side effects than their predecessors, these agents offer the potential to restore the efficacy of chemotherapeutic drugs that are subject to P-gp-mediated efflux. This guide provides a comparative overview of prominent third-generation P-gp inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
Performance Comparison of Third-Generation P-gp Inhibitors
The following table summarizes key performance indicators for tariquidar, elacridar, and zosuquidar, three of the most studied third-generation P-gp inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Parameter | Value | Cell Line / System | Reference |
| Tariquidar | Kd | 5.1 nM | CHrB30 cell membranes | [1] |
| IC50 (ATPase assay) | 43 nM | Recombinant human P-gp | [1][2] | |
| ED50 (in vivo) | 3.0 ± 0.2 mg/kg | Rat brain | [3] | |
| Elacridar | Effective Concentration | 0.1 µM | A2780PR1 & A2780PR2 ovarian cancer cells | [4] |
| ED50 (in vivo) | 1.2 ± 0.1 mg/kg | Rat brain | [3] | |
| Zosuquidar | Ki | 59 nM | Cell-free assay | [5] |
Experimental Protocols
Detailed methodologies for common in vitro assays used to characterize P-gp inhibitors are provided below. These protocols are intended to serve as a guide and may require optimization for specific experimental contexts.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp in the presence of the test compound.
Materials:
-
P-gp-expressing membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP solution (e.g., 12.5 mM)
-
Test inhibitor (e.g., tariquidar)
-
Positive control (e.g., verapamil)
-
Negative control (e.g., sodium orthovanadate, a potent ATPase inhibitor)
-
Reagent for Pi detection (e.g., a malachite green-based colorimetric reagent)
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
In a 96-well plate, add the test inhibitor at various concentrations. Include wells for a positive control, a negative control (vanadate-sensitive activity), and a no-inhibitor control.
-
Add the P-gp membrane vesicles to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes), allowing for ATP hydrolysis.
-
Stop the reaction and measure the amount of released Pi by adding the colorimetric reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of ATPase activity relative to the no-inhibitor control and determine the IC50 value for the test inhibitor.[6]
Rhodamine 123 Efflux Assay
This cell-based assay is widely used to assess the inhibitory effect of compounds on P-gp-mediated efflux. Rhodamine 123 is a fluorescent substrate of P-gp.
Principle: P-gp-overexpressing cells will efflux Rhodamine 123, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to the accumulation of Rhodamine 123 inside the cells, which can be quantified by measuring the increase in fluorescence.
Materials:
-
P-gp-overexpressing cells (e.g., MCF-7/ADR, A2780PR) and their parental sensitive cell line (e.g., MCF-7, A2780).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
Rhodamine 123 stock solution.
-
Test inhibitor (e.g., elacridar).
-
Positive control inhibitor (e.g., verapamil).
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed the P-gp-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with the test inhibitor at various concentrations in serum-free medium for a defined period (e.g., 1 hour) at 37°C. Include wells for a positive control and a no-inhibitor control.
-
Add Rhodamine 123 to a final concentration (e.g., 5.25 µM) to all wells and incubate for a further period (e.g., 1-2 hours) at 37°C.[7]
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells (if using a plate reader) or detach them (if using flow cytometry).
-
Measure the intracellular fluorescence.
-
Calculate the fluorescence accumulation as a percentage relative to the parental cells or the positive control and determine the IC50 value of the test inhibitor.[4][8]
Signaling Pathways and Experimental Workflows
The expression of the MDR1 gene, which encodes P-gp, is regulated by complex signaling pathways. Understanding these pathways can provide alternative strategies for overcoming multidrug resistance.
PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt/NF-κB pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation has been linked to increased P-gp expression and multidrug resistance.[9][10] Inhibition of this pathway can lead to the downregulation of MDR1 gene expression.
Caption: PI3K/Akt/NF-κB pathway leading to P-gp expression.
MEK/ERK Signaling Pathway
The MEK/ERK pathway, also known as the MAPK pathway, is another key signaling cascade that regulates cell growth and differentiation. Its activation can also influence the expression of P-gp.[11][12]
Caption: MEK/ERK signaling pathway influencing P-gp expression.
Experimental Workflow for P-gp Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing potential P-gp inhibitors.
Caption: Workflow for P-gp inhibitor screening and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Perifosine downregulates MDR1 gene expression and reverses multidrug-resistant phenotype by inhibiting PI3K/Akt/NF-κB signaling pathway in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P-gp Inhibitor 17 and Elacridar in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the overexpression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter, remains a significant hurdle, contributing to multidrug resistance (MDR). The development of potent P-gp inhibitors is a critical strategy to resensitize cancer cells to chemotherapy. This guide provides a comparative overview of two such inhibitors: the novel compound, P-gp inhibitor 17, and the well-established third-generation inhibitor, elacridar. While direct comparative studies are not yet available in the public domain, this document collates available efficacy data and experimental protocols to facilitate an informed assessment for research and development purposes.
Mechanism of Action
This compound , also identified as compound 2g in recent literature, is a novel heterocyclic derivative that has been shown to directly interact with the transmembrane domain of P-gp. Its inhibitory action leads to an increased intracellular concentration of chemotherapeutic agents in P-gp overexpressing cancer cells.
Elacridar (GF120918) is a potent, non-competitive inhibitor of P-gp and also exhibits inhibitory activity against Breast Cancer Resistance Protein (BCRP), another important ABC transporter implicated in MDR.[1][2] Elacridar functions by modulating the ATPase activity of P-gp, thereby blocking the energy-dependent efflux of a wide range of anticancer drugs.[3] This dual inhibitory action makes elacridar a valuable tool in combating resistance mediated by both P-gp and BCRP.
Efficacy in Reversing Multidrug Resistance
Quantitative data on the efficacy of this compound and elacridar in overcoming doxorubicin resistance are summarized below. It is important to note that the data are derived from separate studies and direct, head-to-head comparisons have not been published.
| Inhibitor | Cell Line | Chemotherapeutic Agent | Concentration of Inhibitor | Efficacy Metric | Result | Reference |
| This compound (compound 2g) | KB-8-5 | Doxorubicin | 5 µM | Fold increase in Doxorubicin IC50 | 2.3-fold | |
| This compound (compound 2g) | RLS40 | Doxorubicin | 10 µM | Fold increase in Doxorubicin fluorescence | 11.5-fold (compared to control) | |
| Elacridar | A2780PR1 (PAC-resistant) | Doxorubicin | 0.1 µM | Fold decrease in Doxorubicin IC50 | 41-fold | [4] |
| Elacridar | A2780PR2 (PAC-resistant) | Doxorubicin | 0.1 µM | Fold decrease in Doxorubicin IC50 | 101-fold | [4] |
Note: The efficacy of this compound was compared against verapamil in the source study and was found to be superior.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to enable replication and further investigation.
Doxorubicin Resistance Reversal Assay (for this compound)
This protocol is based on the methodology described for novel heterocyclic P-gp inhibitors.
-
Cell Culture: KB-8-5 cells, a P-gp overexpressing human epidermoid carcinoma cell line, are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay: Cells are seeded in 96-well plates. After 24 hours, varying concentrations of doxorubicin are added, either alone or in combination with a fixed concentration (e.g., 5 µM) of this compound.
-
Incubation: The cells are incubated for a period of 72 hours.
-
Cell Viability Assessment: Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: The IC50 values (the concentration of doxorubicin required to inhibit cell growth by 50%) are calculated. The fold increase in doxorubicin sensitivity is determined by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of the inhibitor.
Intracellular Doxorubicin Accumulation Assay (for this compound)
-
Cell Culture: RLS40 cells are cultured to confluence.
-
Treatment: Cells are pre-incubated with this compound (e.g., 10 µM) for 1 hour.
-
Doxorubicin Incubation: Doxorubicin is then added to the medium and incubated for an additional hour.
-
Fluorescence Microscopy: The intracellular fluorescence of doxorubicin is visualized and quantified using a fluorescence microscope.
-
Data Analysis: The fluorescence intensity is measured and compared between treated and untreated control cells to determine the fold increase in doxorubicin accumulation.
Doxorubicin Resistance Reversal Assay (for Elacridar)
This protocol is adapted from studies on elacridar in paclitaxel-resistant ovarian cancer cell lines.[4]
-
Cell Culture: P-gp overexpressing A2780PR1 and A2780PR2 cells are maintained in a suitable culture medium.
-
Drug Treatment: Cells are seeded in 96-well plates. After 48 hours, they are treated with a range of doxorubicin concentrations, with or without a fixed concentration of elacridar (e.g., 0.1 µM or 1 µM).
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assay: Cell viability is assessed using an MTT assay.
-
Data Analysis: IC50 values for doxorubicin are determined, and the fold decrease in IC50 in the presence of elacridar is calculated to quantify the reversal of resistance.[4]
Rhodamine 123 Accumulation Assay (for Elacridar)
This is a common method to assess P-gp inhibitory activity.
-
Cell Preparation: P-gp overexpressing cells (e.g., MCF-7/ADR) are harvested and washed.
-
Inhibitor Incubation: Cells are pre-incubated with elacridar at the desired concentration for 30-60 minutes.
-
Substrate Addition: The fluorescent P-gp substrate, Rhodamine 123, is added to the cell suspension.
-
Incubation: The cells are incubated for a further 30-60 minutes at 37°C.
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer.
-
Data Analysis: An increase in fluorescence intensity in elacridar-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
The inhibition of P-gp function ultimately leads to increased intracellular drug concentration, which in turn enhances the cytotoxic effects of chemotherapeutic agents, often leading to apoptosis.
Caption: General workflow of P-gp inhibition leading to increased intracellular drug accumulation and subsequent apoptosis.
The regulation of P-gp expression itself is complex and involves multiple signaling pathways. Understanding these pathways can provide alternative strategies to combat MDR.
Caption: Key signaling pathways that regulate the expression of P-gp.
Conclusion
Both this compound and elacridar demonstrate significant potential in overcoming P-gp-mediated multidrug resistance. Elacridar is a well-characterized, potent dual inhibitor of P-gp and BCRP with substantial preclinical and clinical data. This compound is a promising novel compound that has shown efficacy in reversing doxorubicin resistance, outperforming the first-generation inhibitor verapamil in initial studies.
The lack of direct comparative studies necessitates careful consideration of the available data. Researchers are encouraged to utilize the provided protocols to conduct head-to-head comparisons to definitively ascertain the relative potency and therapeutic potential of these inhibitors. Further investigation into the broader inhibitory profile and in vivo efficacy of this compound is warranted to fully understand its clinical applicability. This guide serves as a foundational resource to inform such future research and guide the selection of appropriate tools for combating multidrug resistance in cancer.
References
A Researcher's Guide to Cross-Validating P-glycoprotein (P-gp) Inhibition Assays
For researchers, scientists, and drug development professionals, understanding the nuances of P-glycoprotein (P-gp) inhibition assays is critical for accurately predicting drug-drug interactions and overcoming multidrug resistance. This guide provides a comprehensive comparison of common P-gp inhibition assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in drug disposition and absorption.[1] Its role as an efflux pump, actively transporting a wide range of substrates out of cells, makes it a crucial determinant of a drug's pharmacokinetic profile and a central figure in clinically significant drug-drug interactions.[1] Consequently, the accurate in vitro assessment of a compound's potential to inhibit P-gp is a cornerstone of modern drug discovery and development.
This guide delves into the most frequently employed P-gp inhibition assays, offering a comparative analysis of their methodologies, data outputs, and inherent advantages and limitations.
Comparative Analysis of P-gp Inhibition Assays
The selection of an appropriate P-gp inhibition assay is contingent on various factors, including the stage of drug discovery, the physicochemical properties of the test compound, and the desired throughput. The following tables provide a summary of quantitative data from various studies, comparing the half-maximal inhibitory concentrations (IC50) of known P-gp inhibitors across different assay platforms. It is important to note that variations in experimental conditions, such as cell lines and probe substrates, can influence the resulting IC50 values.[2][3]
Table 1: Comparison of IC50 Values (µM) for P-gp Inhibitors Across Different Cell-Based Assays
| Compound | Caco-2 (Digoxin Transport) | MDCK-MDR1 (Digoxin Transport) | Calcein-AM Assay (K562/MDR) |
| Verapamil | 0.814 | 2.37 | 0.5 - 50 |
| Ketoconazole | 0.562 | 5.60 | - |
| Quinidine | 4.75 | 2.24 | - |
| Cyclosporin A | - | - | 0.5 - 50 |
| Valspodar | 0.0599 | 0.0252 | - |
Data compiled from multiple sources.[4][5] Note that Calcein-AM assay IC50 values can vary significantly depending on the cell line and its P-gp expression level.[3]
Table 2: Comparison of IC50 Values (µM) for P-gp Inhibitors in Vesicular Transport vs. Cell-Based Assays
| Compound | Vesicular Transport (N-methyl-quinidine) | Caco-2 (Digoxin Transport) |
| Valspodar | 0.0252 | 0.0599 |
| Verapamil | 2.37 | 0.814 |
| Ketoconazole | 5.60 | 0.562 |
| Quinidine | 2.24 | 4.75 |
Data from a comparative study.[4]
Experimental Protocols
Detailed and consistent experimental protocols are paramount for generating reliable and reproducible data. Below are summaries of the methodologies for the key P-gp inhibition assays discussed in this guide.
Bidirectional Transport Assay (Digoxin)
This assay is considered a "gold-standard" method for assessing P-gp inhibition.[1] It utilizes polarized cell monolayers, such as Caco-2 or MDCK cells transfected with the human MDR1 gene (MDCK-MDR1), grown on permeable supports.[2][6]
-
Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded on permeable Transwell™ inserts and cultured until a confluent monolayer with well-established tight junctions is formed. Monolayer integrity is typically assessed by measuring the transepithelial electrical resistance (TEER).[6]
-
Transport Experiment: The assay measures the transport of a P-gp probe substrate, most commonly radiolabeled digoxin, across the cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[6]
-
Inhibition Assessment: To determine the inhibitory potential of a test compound, the bidirectional transport of digoxin is measured in the presence and absence of the compound.[6] A potent P-gp inhibitor will decrease the B-to-A transport of digoxin, leading to a reduction in the efflux ratio (PappB-A / PappA-B).
-
Data Analysis: The apparent permeability (Papp) in each direction is calculated. The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the net efflux of the probe substrate.[6]
Calcein-AM Uptake Assay
The Calcein-AM assay is a fluorescence-based method that offers higher throughput compared to the transport assay.[3][7]
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. P-gp actively effluxes Calcein-AM, thus reducing the intracellular accumulation of fluorescent calcein.[7][8]
-
Procedure: Cells overexpressing P-gp (e.g., K562/MDR, LLC-PK1-MDR1) are pre-incubated with the test compound at various concentrations.[7][9] Calcein-AM is then added, and after a defined incubation period, the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.[9][10]
-
Data Analysis: P-gp inhibitors will block the efflux of Calcein-AM, leading to an increase in intracellular fluorescence. The IC50 value is the concentration of the inhibitor that results in a 50% increase in calcein accumulation compared to the control (no inhibitor).[8]
P-gp ATPase Assay
This in vitro assay directly measures the interaction of a compound with P-gp by quantifying its effect on the transporter's ATP hydrolysis activity.[11][12]
-
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates. Compounds can either stimulate or inhibit this ATPase activity.[11][12]
-
Procedure: The assay uses membrane vesicles prepared from cells overexpressing P-gp. These vesicles are incubated with the test compound in the presence of ATP. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is then quantified, typically using a colorimetric method.[12]
-
Data Analysis: The effect of the test compound on the basal and/or substrate-stimulated ATPase activity is determined. An IC50 value can be calculated for compounds that inhibit the ATPase activity.
Vesicular Transport Assay
This assay provides a more direct measure of P-gp inhibition without the complexities of cellular uptake and efflux.[1][13]
-
Principle: Inside-out membrane vesicles containing high concentrations of P-gp are used. The uptake of a radiolabeled or fluorescent P-gp substrate into these vesicles is an ATP-dependent process.
-
Procedure: The vesicles are incubated with a P-gp probe substrate (e.g., N-methyl-quinidine) and ATP in the presence and absence of the test inhibitor.[13][14] The amount of substrate transported into the vesicles is then measured.
-
Data Analysis: P-gp inhibitors will reduce the ATP-dependent uptake of the probe substrate into the vesicles. The IC50 value represents the inhibitor concentration that reduces substrate uptake by 50%.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the key P-gp inhibition assays.
Caption: Workflow of the Bidirectional Transport Assay.
Caption: Workflow of the Calcein-AM Uptake Assay.
Caption: Workflow of the P-gp ATPase Assay.
Conclusion
The cross-validation of P-gp inhibition assay results is a multifaceted process that requires a thorough understanding of the strengths and weaknesses of each method. While the bidirectional transport assay remains a low-throughput but highly informative standard, higher-throughput assays like the Calcein-AM and ATPase assays are invaluable for early-stage screening. Vesicular transport assays offer a direct and mechanistic assessment of P-gp interaction. By carefully considering the experimental context and judiciously selecting and comparing data from multiple assay platforms, researchers can build a robust and reliable profile of a compound's P-gp inhibitory potential, ultimately leading to more informed decisions in the drug development pipeline.
References
- 1. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xenotech.com [xenotech.com]
- 5. researchgate.net [researchgate.net]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A P-gp vesicular transport inhibition assay - optimization and validation for drug-drug interaction testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Correlating In Vitro IC50 with In Vivo Efficacy for P-gp Inhibitor 17 (A Case Study of Tariquidar/XR9576)
For researchers and scientists in the field of drug development, establishing a clear correlation between in vitro potency and in vivo efficacy is a critical step in the validation of new therapeutic agents. This guide provides a comparative analysis of the P-glycoprotein (P-gp) inhibitor, exemplified here by the well-characterized compound Tariquidar (XR9576), which for the purposes of this guide will be referred to as P-gp inhibitor 17. P-glycoprotein is an efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.[1] P-gp inhibitors, therefore, are investigated for their potential to reverse this resistance and restore the efficacy of anticancer drugs.
This guide will objectively compare the in vitro inhibitory concentration (IC50) of this compound with its observed in vivo efficacy in preclinical tumor models, supported by experimental data.
Data Presentation
The following tables summarize the quantitative data for this compound (Tariquidar/XR9576), correlating its in vitro inhibitory activity with its in vivo efficacy in overcoming P-gp-mediated multidrug resistance.
Table 1: In Vitro Efficacy of this compound (Tariquidar/XR9576)
| Cell Line | P-gp Substrate Drug | IC50 of this compound (nM) for Complete Reversal of Resistance | Reference |
| H69/LX4 (Human SCLC) | Doxorubicin, Paclitaxel, Etoposide, Vincristine | 25-80 | [2] |
| 2780AD (Human Ovarian) | Doxorubicin, Paclitaxel, Etoposide, Vincristine | 25-80 | [2] |
| EMT6 AR1.0 (Murine Mammary) | Doxorubicin, Paclitaxel, Etoposide, Vincristine | 25-80 | [2] |
| MC26 (Murine Colon) | Doxorubicin | 25-80 | [2] |
Table 2: In Vivo Efficacy of this compound (Tariquidar/XR9576)
| Tumor Model | P-gp Substrate Drug | Dose of this compound | Efficacy Outcome | Reference |
| MC26 Murine Colon Carcinoma | Doxorubicin | 2.5-4.0 mg/kg (i.v. or p.o.) | Potentiation of antitumor activity | [2] |
| 2780AD Human Ovarian Carcinoma Xenograft | Paclitaxel, Etoposide, Vincristine | 6-12 mg/kg (p.o.) | Full restoration of antitumor activity | [2] |
| H69/LX4 Human SCLC Xenograft | Paclitaxel, Etoposide, Vincristine | 6-12 mg/kg (p.o.) | Full restoration of antitumor activity | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro P-gp Inhibition Assay (Chemosensitization Assay)
This assay determines the concentration of a P-gp inhibitor required to restore the cytotoxicity of a chemotherapeutic agent in a multidrug-resistant cell line.
1. Cell Culture:
-
P-gp overexpressing cell lines (e.g., 2780AD, H69/LX4) and their parental, drug-sensitive counterparts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
A serial dilution of the chemotherapeutic drug (e.g., paclitaxel, doxorubicin) is prepared.
-
A fixed, non-toxic concentration of this compound (or a serial dilution to determine its IC50) is added to the wells containing the resistant cell line.
-
The chemotherapeutic drug dilutions are then added to the wells.
-
Plates are incubated for a period of 4-6 days.[3]
3. Measurement of Cell Viability:
-
Cell proliferation is assessed using a viability assay such as the sulforhodamine B (SRB) assay for adherent cells or the AlamarBlue assay for suspension cells.[3]
-
The concentration of the cytotoxic drug that results in 50% inhibition of cell growth (IC50) is calculated for the resistant cells in the presence and absence of this compound.
4. Data Analysis:
-
The potentiation index is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of this compound.
-
The EC50 of the P-gp inhibitor (the concentration required to achieve 50% of the maximal reversal of resistance) can be determined from a dose-response curve.[3]
In Vivo Xenograft Efficacy Study
This study evaluates the ability of a P-gp inhibitor to enhance the antitumor activity of a chemotherapeutic agent in a mouse model.
1. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human tumor cells that overexpress P-gp (e.g., 2780AD, H69/LX4) are implanted subcutaneously into the flanks of the mice.[2][4]
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into treatment groups:
-
Vehicle control
-
Chemotherapeutic drug alone (e.g., paclitaxel)
-
This compound alone
-
Combination of the chemotherapeutic drug and this compound
-
-
This compound can be administered orally (p.o.) or intravenously (i.v.), typically shortly before the administration of the chemotherapeutic agent.[2]
3. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, tumors are excised and weighed.
4. Data Analysis:
-
Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the correlation of in vitro and in vivo studies of P-gp inhibitors.
Caption: Logical workflow correlating in vitro IC50 to in vivo efficacy.
Caption: Mechanism of action for this compound.
Caption: High-level experimental workflow for P-gp inhibitor validation.
References
- 1. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo reversal of P-glycoprotein-mediated multidrug resistance by a novel potent modulator, XR9576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of P-gp Inhibitor 17
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of P-gp inhibitor 17 (CAS 2556388-58-8), a bioactive small molecule utilized in drug development and scientific research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and laboratory personnel.
Immediate Safety and Logistical Information
Summary of Key Information
| Information Category | Details | Source/Best Practice |
| Chemical Identification | This compound | MedChemExpress, ChemicalBook |
| CAS Number | 2556388-58-8 | Chemical Supplier Databases |
| Molecular Formula | C36H49N3O3 | Chemical Supplier Databases |
| Primary Hazard | Bioactive, potential unknown toxicity. Handle as hazardous waste. | General Laboratory Safety Guidelines |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | Standard Laboratory Practice |
| Disposal Container | Clearly labeled, non-reactive, sealed container for chemical waste. | [1][2][3] |
| Disposal Method | Collection by certified hazardous waste disposal service. Do not dispose down the drain or in regular trash. | [4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound in solid form, in solution, and for contaminated labware.
1. Waste Identification and Segregation:
-
Identify: Clearly identify all waste containing this compound. This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials).
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react, leading to dangerous situations. Keep halogenated and non-halogenated solvent wastes separate if applicable.[1]
2. Packaging of Waste:
-
Solid Waste:
-
Place solid this compound and contaminated dry materials into a designated, durable, and sealable plastic bag or container.
-
Ensure the container is compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a non-reactive, leak-proof container with a secure screw-top cap.[2]
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
If the inhibitor is dissolved in a solvent, the container must be appropriate for that solvent (e.g., glass for organic solvents).
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Labeling of Waste Containers:
-
Properly label every waste container with the words "Hazardous Waste."[2][5]
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "2556388-58-8"
-
An estimate of the concentration and total quantity of the inhibitor.
-
The name of the solvent(s) if it is a liquid waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.[2]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
Experimental Protocols: Deactivation and Neutralization
Without a specific SDS, chemical deactivation or neutralization of this compound is not recommended . Attempting to neutralize a chemical without understanding its reactivity can be dangerous. The safest approach is to dispose of the chemical through a certified hazardous waste handler.
For general informational purposes, some chemical waste can be neutralized as a final step in an experimental procedure. For instance, dilute acidic or basic solutions can be neutralized to a pH between 6 and 8 before disposal, provided they do not contain other hazardous materials. However, this should only be performed if it is a well-understood and documented part of the experimental protocol.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
